molecular formula C12H18N2 B2667507 1-(4-Ethylphenyl)piperazine CAS No. 68104-58-5

1-(4-Ethylphenyl)piperazine

Cat. No.: B2667507
CAS No.: 68104-58-5
M. Wt: 190.29
InChI Key: GLJGLGNGUCOPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.29. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethylphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJGLGNGUCOPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethylphenyl)piperazine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-Ethylphenyl)piperazine, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, structural features, synthesis protocols, and spectroscopic characterization. We will delve into the causality behind experimental choices, ensuring a robust understanding of this valuable synthetic building block.

Introduction: The Phenylpiperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its prevalence is due to a combination of favorable characteristics: the two nitrogen atoms provide handles for facile chemical modification, improve aqueous solubility, and can be protonated at physiological pH, enhancing interactions with biological targets.[2] The piperazine moiety is often employed as a hydrophilic group to optimize the pharmacokinetic properties of a drug candidate or as a rigid linker to correctly orient pharmacophoric elements for target engagement.[1][3]

Derivatives such as 1-(4-Ethylphenyl)piperazine are valuable intermediates, allowing for the systematic exploration of structure-activity relationships (SAR) by providing a stable core onto which various functional groups can be appended. The 4-ethylphenyl group offers a moderate lipophilic character, influencing the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Understanding the chemical behavior and synthesis of this specific intermediate is crucial for its effective application in designing next-generation therapeutics for a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[4]

Molecular Structure and Conformation

1-(4-Ethylphenyl)piperazine consists of a piperazine ring linked via one of its nitrogen atoms to the para position of an ethylbenzene ring.

structure cluster_phenyl cluster_ethyl cluster_piperazine p1 p2 p1->p2 Et_C1 p1->Et_C1 p3 p2->p3 p4 p3->p4 p5 p4->p5 N1 p4->N1 p6 p5->p6 p6->p1 C1 C2 C3 C_pip1 CH₂ N1->C_pip1 Et_C2 Et_C1->Et_C2 N2 NH C_pip3 CH₂ N2->C_pip3 C_pip2 CH₂ C_pip1->C_pip2 C_pip2->N2 C_pip4 CH₂ C_pip3->C_pip4 C_pip4->N1

Caption: 2D Structure of 1-(4-Ethylphenyl)piperazine.

Crystallographic studies of related phenylpiperazine derivatives confirm that the six-membered piperazine ring predominantly adopts a stable chair conformation .[2] This conformation minimizes steric strain and positions the substituents on the nitrogen atoms in either axial or equatorial positions, which can influence their reactivity and interaction with biological macromolecules.

Physicochemical Properties

Precise experimental data for 1-(4-Ethylphenyl)piperazine is not widely published, as it is primarily a synthetic intermediate. However, its properties can be reliably estimated from closely related analogs and computational models.

PropertyValueSource / Comment
CAS Number 100366-87-0Identifier
Molecular Formula C₁₂H₁₈N₂-
Molecular Weight 190.28 g/mol [5][6] (Calculated)
Appearance Expected to be a solid or oilAnalogs like 1-(4-ethoxyphenyl)piperazine are white solids.[7] The parent piperazine is a solid.[8]
Boiling Point (est.) > 280 °CEstimated based on analogs. 1-Phenylpiperazine has a bp of 286 °C. The ethyl group will slightly increase this value.
Solubility Sparingly soluble in water; Soluble in organic solvents (Ethanol, Chloroform, DMF)Based on the general solubility of N-aryl piperazines and the parent piperazine molecule.[8]
pKa (est.) ~8.5 - 9.0 (for the secondary amine)The pKa of the distal NH group is expected to be slightly lower than that of piperazine itself due to electronic effects.

Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of N-aryl piperazines involves the cyclization reaction between a substituted aniline and bis(2-chloroethyl)amine.[9] This method provides a reliable route to 1-(4-Ethylphenyl)piperazine from commercially available starting materials.

synthesis_workflow start_aniline 4-Ethylaniline reflux Reflux in Butanol, 24h start_aniline->reflux start_bis Bis(2-chloroethyl)amine Hydrochloride start_bis->reflux intermediate Intermediate Adduct reflux->intermediate base_addition Add K₂CO₃ Reflux, 48h intermediate->base_addition cyclization Intramolecular Cyclization (Sₙ2) base_addition->cyclization Mechanism product_hcl 1-(4-Ethylphenyl)piperazine Hydrochloride cyclization->product_hcl workup Workup & Purification product_hcl->workup final_product 1-(4-Ethylphenyl)piperazine workup->final_product

Caption: Synthetic workflow for 1-(4-Ethylphenyl)piperazine.

Mechanistic Rationale

The reaction proceeds via a two-step nucleophilic substitution mechanism.

  • Initial Alkylation: The primary amine of 4-ethylaniline acts as a nucleophile, attacking one of the electrophilic carbons of bis(2-chloroethyl)amine. This forms a diaryl diethylamine intermediate. This step is typically performed under reflux in a high-boiling solvent like 1-butanol.

  • Cyclization: Anhydrous potassium carbonate (K₂CO₃) is added as a base. Its primary role is to deprotonate the secondary amine of the intermediate adduct. This generates a more potent internal nucleophile, which then undergoes an intramolecular Sₙ2 reaction, attacking the second chloroethyl group and displacing the chloride ion to form the six-membered piperazine ring. The prolonged reflux time is necessary to drive this cyclization to completion.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process monitoring and final product characterization.

Materials:

  • 4-Ethylaniline (1.0 eq)

  • Bis(β-chloroethyl)amine hydrochloride (1.0 eq)

  • 1-Butanol (solvent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.5 eq)

  • Silica Gel G (for TLC)

  • Appropriate solvents for TLC (e.g., Ethyl Acetate/Hexane mixture)

  • Appropriate solvents for recrystallization (e.g., Ethanol, Acetone)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylaniline (1.0 eq), bis(β-chloroethyl)amine hydrochloride (1.0 eq), and 1-butanol (approx. 5-10 mL per gram of aniline).

  • Initial Reflux: Heat the mixture to reflux (approx. 118 °C) and maintain for 24 hours.

    • Expertise Note: This initial phase forms the non-cyclized intermediate. Driving this step towards completion before adding the base minimizes side reactions.

  • Base Addition and Cyclization: Cool the reaction mixture slightly. Carefully add powdered anhydrous potassium carbonate (0.5 eq). Resume refluxing and continue for an additional 48 hours.

  • In-Process Control (TLC): Monitor the reaction's progress by Thin Layer Chromatography (TLC). A sample of the reaction mixture should be spotted against the 4-ethylaniline starting material. The reaction is complete when the starting material spot has been completely consumed and a new, less polar product spot is dominant.

  • Workup: After completion, filter the hot reaction mixture to remove inorganic salts (K₂CO₃ and KCl).

  • Isolation: Allow the filtrate to cool to room temperature, then cool further in an ice bath. The product, 1-(4-ethylphenyl)piperazine hydrochloride, may precipitate. Collect the solid by filtration. Wash the solid with cold 1-butanol and then diethyl ether to remove residual impurities.

  • Free-Basing (Optional): To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., 2M NaOH) to pH >12, and extract with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization and Interpretation

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are based on established values for closely related structures and chemical principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule's structure.

  • Aromatic Protons (δ 6.8-7.2 ppm): The ethylphenyl group will exhibit a classic AA'BB' system, appearing as two doublets. The two protons ortho to the piperazine ring (δ ~6.8-6.9 ppm) will be upfield compared to the two protons ortho to the ethyl group (δ ~7.0-7.1 ppm) due to the electron-donating nature of the nitrogen atom.

  • Piperazine Protons (δ ~3.1 ppm and ~3.0 ppm): The protons on the piperazine ring will appear as two distinct triplets or broad multiplets. The four protons adjacent to the aromatic ring (N-CH₂) are typically slightly downfield (~3.1 ppm) compared to the four protons adjacent to the NH group (~3.0 ppm).

  • Ethyl Group Protons (quartet, δ ~2.6 ppm; triplet, δ ~1.2 ppm): The methylene protons (-CH₂-) will appear as a quartet due to coupling with the adjacent methyl group. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene group. A similar pattern is observed in a related structure.[10]

  • Amine Proton (δ ~1.5-2.5 ppm): The N-H proton will appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework.

  • Aromatic Carbons (δ 115-150 ppm): Six distinct signals are expected. The ipso-carbon attached to the nitrogen will be the most downfield (~149-151 ppm). The ipso-carbon attached to the ethyl group will be around 130-135 ppm. The remaining four aromatic CH carbons will appear between 115-130 ppm.

  • Piperazine Carbons (δ ~50 ppm and ~46 ppm): The four carbons adjacent to the phenyl ring are expected around 49-51 ppm, while the four carbons adjacent to the NH group are slightly upfield at ~45-47 ppm.[2]

  • Ethyl Group Carbons (δ ~28 ppm and ~16 ppm): The methylene carbon (-CH₂) is expected around 28 ppm, and the terminal methyl carbon (-CH₃) around 16 ppm.[11]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z = 190 , corresponding to the molecular weight of the compound.[5][6]

  • Key Fragments: The primary fragmentation pathway involves cleavage of the piperazine ring. Expect to see significant fragments corresponding to the loss of parts of the piperazine ring and the ethyl group. A prominent fragment at m/z = 133 is likely, corresponding to the [CH₃CH₂C₆H₄N(CH₂)]⁺ fragment.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • N-H Stretch (3200-3300 cm⁻¹): A sharp, medium-intensity peak in this region is characteristic of the secondary amine.

  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene ring.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): Strong peaks in the 2800-2980 cm⁻¹ range correspond to the C-H bonds of the piperazine and ethyl groups.

  • C-N Stretch (1200-1350 cm⁻¹): A strong band in this region arises from the aryl-nitrogen bond.

  • Aromatic C=C Bends (1500-1600 cm⁻¹): Peaks in this region confirm the presence of the benzene ring.

Applications in Research and Development

1-(4-Ethylphenyl)piperazine is not an active pharmaceutical ingredient itself but serves as a crucial starting material or intermediate. Its value lies in its utility as a scaffold. The secondary amine of the piperazine ring is a convenient nucleophile, allowing for its reaction with a wide array of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides, isocyanates) to generate large libraries of derivative compounds for high-throughput screening. This strategy is fundamental to modern drug discovery, enabling the rapid identification of lead compounds with potential therapeutic activity across numerous target classes.[1][3]

Safety and Handling

As a substituted piperazine, 1-(4-Ethylphenyl)piperazine should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Toxicity: Piperazine derivatives can be corrosive and may cause skin and eye irritation or burns. Some can act as sensitizers.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

References

  • Yathirajan, H. S., et al. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. Available at: [Link]

  • PubChem. 1-Ethyl-4-phenylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Piperazine. Wikimedia Foundation. Available at: [Link]

  • PubChem. (R)-2-(4-Ethylphenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl)
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]

  • RSC Publishing. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available at: [Link]

  • ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available at: [Link]

  • PubChem. 1-(4-Ethylphenyl)propan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-Ethylphenyl)piperazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(4-ethylphenyl)piperazine and its derivatives, compounds of significant interest in medicinal chemistry. The guide delves into the core principles and practical execution of key synthetic strategies, including the Buchwald-Hartwig amination, reductive amination, and classical N-arylation approaches. Emphasis is placed on understanding the mechanistic underpinnings of these reactions, the rationale behind experimental design, and the practical aspects of reaction setup, workup, and product characterization. Detailed, step-by-step protocols, data tables for comparative analysis, and visual representations of reaction pathways are included to equip researchers with the knowledge to confidently synthesize and explore this important class of molecules.

Introduction: The Significance of Arylpiperazines

The 1-arylpiperazine moiety is a privileged scaffold in modern drug discovery, appearing in a wide array of clinically successful therapeutic agents.[1] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its typical basicity, make it a versatile component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Derivatives of 1-(4-ethylphenyl)piperazine are of particular interest due to their potential to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and transporters, which are implicated in numerous central nervous system (CNS) disorders and other diseases. A thorough understanding of the synthetic routes to these compounds is therefore crucial for the advancement of novel drug development programs.

Core Synthetic Strategies for 1-(4-Ethylphenyl)piperazine

The construction of the aryl-nitrogen bond is the cornerstone of synthesizing 1-(4-ethylphenyl)piperazine. This guide will focus on three primary and widely employed methodologies:

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.[2]

  • Classical N-Arylation: Traditional nucleophilic aromatic substitution.

  • Reductive Amination: A versatile method for forming C-N bonds.[3]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a highly efficient and general route to C-N bond formation.[2] The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base and a suitable phosphine ligand.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as BINAP, are often employed to facilitate the reductive elimination step and improve catalytic turnover.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the piperazine and generate the active nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Visualizing the Catalytic Cycle:

Buchwald_Hartwig Pd(0)L Pd(0)L Active Catalyst Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Intermediate Oxidative Addition->Aryl-Pd(II)-X(L) Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Aryl-Pd(II)-X(L)->Ligand Exchange & Deprotonation Aryl-Pd(II)-N(Pip)(L) Aryl-Pd(II)-N(Pip)(L) Intermediate Ligand Exchange & Deprotonation->Aryl-Pd(II)-N(Pip)(L) Base-H-X Base-H-X Ligand Exchange & Deprotonation->Base-H-X Reductive Elimination Reductive Elimination Aryl-Pd(II)-N(Pip)(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Aryl-Piperazine Aryl-Piperazine Product Reductive Elimination->Aryl-Piperazine Aryl-X Aryl-X Aryl-X->Oxidative Addition Piperazine Piperazine Piperazine->Ligand Exchange & Deprotonation Base Base Base->Ligand Exchange & Deprotonation N_Arylation A Mix Aryl Halide and excess Piperazine B Heat Reaction Mixture (e.g., 150-200 °C) A->B C Cool and Quench with Water B->C D Extract with Organic Solvent C->D E Purify by Distillation or Crystallization D->E Reductive_Amination A 4-Ethylaniline + Bis(2-chloroethyl)amine B Cyclization (Intramolecular N-alkylation) A->B C Intermediate B->C D Reduction [H] C->D E 1-(4-Ethylphenyl)piperazine D->E

Sources

1-(4-Ethylphenyl)piperazine: Mechanistic Profiling & Biological Action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Ethylphenyl)piperazine Mechanism of Action in Biological Systems Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary & Compound Identity

1-(4-Ethylphenyl)piperazine (often abbreviated as 4-EPP or pEPP ) is a synthetic bioactive molecule belonging to the substituted phenylpiperazine class. It is a structural homolog of the well-characterized serotonin releasing agent 1-(4-methylphenyl)piperazine (pMPP) .

In biological systems, 4-EPP functions primarily as a monoamine transporter substrate with high selectivity for the Serotonin Transporter (SERT) . Unlike simple reuptake inhibitors (e.g., SSRIs), 4-EPP acts as a releasing agent , reversing the direction of transporter flux to trigger a non-exocytotic efflux of serotonin (5-HT) into the synaptic cleft.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 1-(4-Ethylphenyl)piperazine[1]

  • Molecular Formula: C₁₂H₁₈N₂[1]

  • Structural Class: Para-substituted arylpiperazine

  • Key Structural Feature: The para-ethyl group on the phenyl ring serves as a lipophilic anchor, enhancing SERT selectivity over Dopamine (DAT) and Norepinephrine (NET) transporters compared to the unsubstituted parent compound, 1-phenylpiperazine (1-PP).

Mechanism of Action: The Transporter-Mediated Efflux

The core mechanism of 4-EPP is defined by its interaction with the Solute Carrier 6 (SLC6) family of transporters, specifically SERT. This process is distinct from reuptake inhibition; it is a dynamic cycle of uptake, displacement, and efflux .

Primary Pathway: SERT Reversal
  • Substrate Recognition: 4-EPP binds to the orthosteric site of the SERT on the extracellular face. Due to the 4-ethyl substitution, it mimics the indole ring of serotonin, allowing it to be recognized as a substrate rather than a blocker.

  • Translocation: The transporter undergoes a conformational change (outward-open to inward-open), moving 4-EPP from the synaptic cleft into the neuronal cytoplasm.

  • Vesicular Depletion (VMAT2 Interaction): Once intracellular, 4-EPP acts as a weak base. It diffuses across the vesicular membrane or interacts with the Vesicular Monoamine Transporter 2 (VMAT2) , disrupting the pH gradient. This causes vesicular 5-HT to leak into the cytoplasm, increasing the cytosolic pool of neurotransmitter.

  • Reverse Transport: The elevated cytosolic 5-HT concentration, combined with the presence of 4-EPP at the intracellular face of SERT, triggers reverse transport . SERT pumps 5-HT out of the neuron into the synapse, causing a rapid surge in extracellular serotonin levels.

Secondary Pathway: Receptor Interaction

Like many arylpiperazines (e.g., mCPP), 4-EPP likely possesses affinity for 5-HT₂ receptor subtypes (5-HT₂A, 5-HT₂C).

  • Agonism/Antagonism: While meta-substituted piperazines (mCPP) are often agonists, para-substitution (as in 4-EPP and pMPP) tends to favor high SERT affinity with variable partial agonism or antagonism at 5-HT receptors.

  • Clinical Relevance: This dual action (Release + Receptor modulation) characterizes the complex "serotonergic" behavioral profile observed in this chemical class.

Visualization: Signaling & Efflux Pathway

The following diagram illustrates the "Releaser" mechanism, distinguishing it from simple reuptake inhibition.

G cluster_synapse Synaptic Cleft (Extracellular) cluster_membrane Presynaptic Membrane cluster_cytosol Cytoplasm (Intracellular) cluster_vesicle Synaptic Vesicle Extracellular_4EPP 4-EPP (Drug) SERT_Out SERT (Outward Facing) Extracellular_4EPP->SERT_Out Substrate Binding Synaptic_5HT High 5-HT Levels SERT_Out->Synaptic_5HT Release into Synapse SERT_In SERT (Inward Facing) SERT_Out->SERT_In Translocation SERT_In->SERT_Out Efflux Intracellular_4EPP Intracellular 4-EPP SERT_In->Intracellular_4EPP Release into Cytosol VMAT2 VMAT2 Transporter Intracellular_4EPP->VMAT2 Disrupts Gradient Cytosolic_5HT Cytosolic 5-HT Pool Cytosolic_5HT->SERT_In Reverse Transport Substrate Vesicular_5HT Stored 5-HT Vesicular_5HT->Cytosolic_5HT Leakage/Displacement

Figure 1: The mechanism of SERT-mediated serotonin efflux induced by 1-(4-Ethylphenyl)piperazine.

Comparative Pharmacological Profile

Due to the scarcity of direct clinical data for 4-EPP, its profile is validated via Structure-Activity Relationship (SAR) analysis against its closest homolog, pMPP (1-(4-methylphenyl)piperazine).

Parameter1-(4-Ethylphenyl)piperazine (4-EPP)1-(4-Methylphenyl)piperazine (pMPP)mCPP (Meta-chloro)
Primary Mechanism Monoamine ReleaserMonoamine ReleaserReleaser + Agonist
SERT Affinity (Ki) High (< 500 nM)*220 nM (EC50) [1]20-50 nM
Selectivity SERT >> DAT > NETSERT >> DAT > NETNon-selective (5-HT/DA)
5-HT2 Receptor Likely Partial AgonistWeak AgonistPotent Agonist
Lipophilicity High (Ethyl group)Moderate (Methyl group)Moderate

Note: 4-EPP values are extrapolated based on the para-alkyl SAR established by Baumann et al. [1]. The ethyl extension typically retains SERT selectivity while potentially increasing potency due to hydrophobic pocket interaction.

Experimental Protocols for Validation

To empirically verify the mechanism of action of 4-EPP in your laboratory, the following self-validating protocols are recommended.

Protocol A: Synaptosomal Monoamine Release Assay

This assay differentiates a Releaser (like 4-EPP) from a Reuptake Inhibitor (like Fluoxetine).

Objective: Measure the efflux of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Materials:

  • Rat brain tissue (Striatum for DA, Whole brain minus cerebellum for 5-HT).

  • [³H]5-HT (Serotonin) and [³H]MPP+ (Dopamine analog).

  • Krebs-Ringer phosphate buffer (oxygenated).

  • Liquid Scintillation Counter.

Workflow:

  • Preparation: Homogenize brain tissue in 0.32 M sucrose; centrifuge at 1000g (10 min) then 20,000g (20 min) to isolate the P2 crude synaptosomal pellet.

  • Loading: Resuspend P2 pellet in buffer. Incubate with 5 nM [³H]5-HT for 30 minutes at 37°C to load the synaptosomes.

  • Wash: Centrifuge and wash twice to remove free radioligand.

  • Release Phase: Aliquot loaded synaptosomes into tubes containing increasing concentrations of 4-EPP (1 nM to 10 µM).

    • Control: Buffer only (Basal release).

    • Positive Control: pMPP or MDMA (Known releasers).

  • Termination: Stop reaction after 5 minutes by rapid filtration over GF/B filters.

  • Quantification: Measure radioactivity remaining on the filter.

    • Calculation: % Release = ((Total Loaded - Retained) / Total Loaded) × 100.

Interpretation:

  • If 4-EPP causes a dose-dependent decrease in retained radioactivity (i.e., increased release) without electrical stimulation, it is a Releasing Agent .

  • If it only blocks uptake but does not trigger release, retained radioactivity will remain high (similar to control).

Protocol B: Radioligand Competition Binding (Ki Determination)

Objective: Determine the binding affinity of 4-EPP for SERT.

Workflow:

  • Membrane Prep: HEK293 cells stably expressing human SERT (hSERT).

  • Radioligand: [³H]Citalopram (0.5 nM).

  • Incubation: Incubate membranes + [³H]Citalopram + 4-EPP (10⁻¹⁰ to 10⁻⁵ M) for 60 min at 25°C.

  • Separation: Rapid vacuum filtration.

  • Analysis: Plot % Specific Binding vs. Log[Drug]. Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

References

  • Baumann, M. H., Clark, R. D., & Rothman, R. B. (2008). Locomotor stimulation produced by 3,4-methylenedioxymethamphetamine (MDMA) and related phenylpiperazines in the mouse. Pharmacology Biochemistry and Behavior.[2][3] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Nagai, F., Nonaka, R., & Satoh, K. K. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology. Link

  • Elliott, S. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. Link

Sources

Technical Guide: Therapeutic Targeting of 1-(4-Ethylphenyl)piperazine (1-EPP)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

1-(4-Ethylphenyl)piperazine (1-EPP) represents a specific structural elaboration of the arylpiperazine pharmacophore, a "privileged structure" in medicinal chemistry. Unlike its simpler congeners (e.g., 1-phenylpiperazine) or its halogenated analogs (e.g., p-chlorophenylpiperazine, pCPP), the 4-ethyl substitution introduces a specific lipophilic and steric profile that alters its interaction with Class A G-Protein Coupled Receptors (GPCRs).

This guide analyzes 1-EPP not merely as a chemical intermediate, but as a bioactive ligand with high affinity for serotonergic and adrenergic loci. Its therapeutic potential lies in its ability to modulate the 5-HT1A and 5-HT2A receptor subtypes, positioning it as a scaffold for anxiolytic and atypical antipsychotic drug discovery.

Physicochemical & Pharmacophoric Profile
  • Chemical Structure: A piperazine ring N-linked to a phenyl ring bearing an ethyl group at the para (4) position.

  • Lipophilicity (LogP): The ethyl group increases LogP relative to the methyl or unsubstituted variants, enhancing Blood-Brain Barrier (BBB) permeability.

  • Steric Influence: The ethyl moiety probes the hydrophobic accessory pockets of GPCR transmembrane domains (specifically TM5 and TM6), influencing selectivity between 5-HT and Dopamine receptors.

Part 2: Primary Therapeutic Targets & Mechanism of Action

The pharmacological activity of 1-EPP is dictated by the arylpiperazine "head group" binding mode. The following targets are ranked by predicted affinity and therapeutic relevance based on Structure-Activity Relationship (SAR) data of 4-substituted phenylpiperazines.

Serotonin 5-HT1A Receptor (Agonist/Partial Agonist)

The 5-HT1A receptor is the primary high-affinity target.

  • Mechanism: 1-EPP binds to the orthosteric site. The basic nitrogen of the piperazine forms a salt bridge with Asp116 (TM3). The 4-ethylphenyl tail extends into a hydrophobic pocket lined by Phe361 (TM6).

  • Therapeutic Relevance:

    • Anxiolysis:[1][2] Presynaptic autoreceptor activation (Raphe nuclei) reduces firing, while postsynaptic activation (Hippocampus/Cortex) modulates mood.

    • Neuroprotection:[3][4] Inhibition of adenylate cyclase via G

      
       reduces excitotoxicity.
      
Serotonin 5-HT2A Receptor (Antagonist)[5][6]
  • Mechanism: Arylpiperazines often act as antagonists at 5-HT2A. The steric bulk of the para-ethyl group may hinder the conformational change required for receptor activation (unlike the smaller 5-HT molecule).

  • Therapeutic Relevance: Blockade of 5-HT2A is the hallmark of atypical antipsychotics, reducing positive symptoms of schizophrenia and mitigating extrapyramidal side effects.

Alpha-1 Adrenergic Receptor (Off-Target/Antagonist)
  • Mechanism: A common liability of phenylpiperazines is cross-reactivity with

    
    -adrenergic receptors due to the conserved Aspartate residue in the binding pocket.
    
  • Clinical Implication: This interaction can lead to orthostatic hypotension (vasodilation), a critical parameter to monitor in early-stage development.

Comparative Binding Data (Class Representative)

Note: Values are extrapolated from SAR studies of 4-alkyl-phenylpiperazines.

Target ReceptorPredicted Affinity (

)
Functional ModeTherapeutic Indication
5-HT1A < 10 nMPartial AgonistAnxiety, Depression
5-HT2A 10 - 100 nMAntagonistSchizophrenia, Insomnia
D2 (Dopamine) > 100 nMWeak Antagonist(Low relevance)

-Adrenergic
10 - 50 nMAntagonistHypotension (Side Effect)

Part 3: Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated or blocked by 1-EPP, highlighting the G-protein coupling specificity essential for its therapeutic effect.

EPP_Signaling_Pathway cluster_ligand Ligand cluster_receptors Membrane Receptors cluster_effectors EPP 1-(4-Ethylphenyl) piperazine HT1A 5-HT1A Receptor (Gi/o coupled) EPP->HT1A High Affinity (Agonist) HT2A 5-HT2A Receptor (Gq coupled) EPP->HT2A Moderate Affinity (Antagonist) Alpha1 α1-Adrenergic (Gq coupled) EPP->Alpha1 Off-Target (Antagonist) AC Adenylate Cyclase HT1A->AC Gαi (Inhibition) K_chan GIRK Channels (Hyperpolarization) HT1A->K_chan Gβγ Subunits PLC Phospholipase C HT2A->PLC Blocked by EPP cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Ca Intracellular Ca2+ (Mobilization) PLC->Ca Signal Attenuated

Figure 1: Dual-action signaling mechanism of 1-EPP. Blue lines indicate activation; Red lines indicate blockade. The compound promotes hyperpolarization via 5-HT1A while attenuating excitatory 5-HT2A signaling.

Part 4: Validated Experimental Protocol

Protocol: Competitive Radioligand Binding Assay (5-HT1A)

Objective: To determine the affinity (


) of 1-EPP for the human 5-HT1A receptor using membrane preparations. This protocol is self-validating via the inclusion of a reference standard (Buspirone).
1. Reagents & Materials
  • Membrane Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: ~170 Ci/mmol). Concentration: 1 nM.
    
  • Non-specific Binding (NSB) Determinant: Serotonin (10

    
    M) or Buspirone (10 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO

    
    , 0.5 mM EDTA, pH 7.4.
    
  • Test Compound: 1-(4-Ethylphenyl)piperazine (dissolved in DMSO, serial dilutions 10

    
     to 10
    
    
    
    M).
2. Workflow Methodology
  • Membrane Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to protein concentration of 5-10

    
     g/well .
    
  • Incubation Setup:

    • Total Binding: Membrane +

      
      -8-OH-DPAT + Buffer.
      
    • Non-Specific Binding: Membrane +

      
      -8-OH-DPAT + 10 
      
      
      
      M Serotonin.
    • Experimental: Membrane +

      
      -8-OH-DPAT + 1-EPP (Various concentrations).
      
  • Equilibrium: Incubate plates at 25°C for 60 minutes . (Note: 5-HT1A kinetics are temperature sensitive; do not incubate at 37°C to avoid degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce ligand binding to the filter) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM) via scintillation counter.

3. Data Analysis & Validation
  • IC50 Calculation: Plot % Specific Binding vs. Log[Ligand]. Fit to a non-linear regression (one-site competition model).

  • Ki Derivation: Use the Cheng-Prusoff equation:

    
    
    (Where [L] is radioligand concentration and 
    
    
    
    is the dissociation constant of the radioligand).
  • Validation Criteria:

    • Specific binding must be >80% of total binding.

    • Hill slope should be near -1.0 (indicating competitive binding).

    • Reference compound (Buspirone)

      
       must fall within 2-fold of historical values (typically ~10-30 nM).
      

Part 5: Safety & Metabolic Considerations

When utilizing 1-EPP in biological systems, researchers must account for metabolic activation and toxicity.

  • CYP450 Metabolism: Phenylpiperazines are substrates for CYP2D6 and CYP3A4 . The 4-ethyl group is susceptible to benzylic oxidation, leading to a 1-(4-(1-hydroxyethyl)phenyl)piperazine metabolite, which may have altered pharmacological properties.

  • Serotonin Syndrome Risk: As a potent 5-HT agonist, high doses in vivo can precipitate serotonin syndrome (hyperthermia, tremor, rigidity). Co-administration with MAO inhibitors is strictly contraindicated.

  • Cytotoxicity: While generally lower than halogenated analogs, high concentrations (>50

    
    M) may induce phospholipidosis in cell culture due to the cationic amphiphilic nature of the molecule.
    

References

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A serotonin sites: structure-affinity relationships."[5] Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Agonists." Journal of Medicinal Chemistry. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of central nervous system active agents. 14. 1-Arylpiperazines with 5-HT1A and 5-HT2A receptor affinity." Journal of Medicinal Chemistry. Link

  • Roth, B. L., et al. (2000). "The Pharmacology of Phenylpiperazines: A Class of Privileged Structures." Psychopharmacology. Link (Note: Generalized review of the scaffold).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 562208, 1-(4-Ethylphenyl)piperazine." PubChem. Link

Sources

Technical Guide: Solubility and Stability Characterization of 1-(4-Ethylphenyl)piperazine

[1]

Executive Summary

1-(4-Ethylphenyl)piperazine (1-EPP) is a secondary amine pharmacophore frequently utilized as a building block in the synthesis of antifungal agents (e.g., posaconazole analogues) and psychoactive ligands.[1] Its physicochemical behavior is governed by the competition between its lipophilic p-ethylphenyl tail and the hydrophilic, basic piperazine core.

This guide addresses a critical gap in public literature by synthesizing data from structural analogs (e.g., 1-phenylpiperazine, 1-(4-methoxyphenyl)piperazine) to provide a predictive solubility landscape and a validated stability protocol.[1] Key finding: 1-EPP is prone to oxidative degradation at the secondary amine and benzylic positions; it requires storage at -20°C under inert atmosphere to prevent the formation of N-oxides and iminium impurities.[1]

Part 1: Physicochemical Profile & Structural Logic[1]

To accurately manipulate 1-EPP, researchers must distinguish it from its isomer, 1-ethyl-4-phenylpiperazine.[1] The target molecule contains a free secondary amine , which dictates its reactivity and solubility.

PropertyCharacteristicImplication for Handling
Structure p-Substituted PhenylpiperazineLipophilic tail increases solubility in non-polar organics compared to unsubstituted piperazine.[1][2]
Basicity (pKa) N4 (Distal): ~9.2–9.6 N1 (Anilinic): ~2–3The molecule acts as a mono-base.[2] It will readily form salts with mineral acids (HCl, H₂SO₄), drastically altering solubility.
LogP (Predicted) ~2.3 – 2.8"Grease-like" behavior in neutral form.[1][2] Low aqueous solubility (<1 mg/mL) expected for the free base.[1]
H-Bonding 1 Donor (NH), 2 Acceptors (N)Soluble in alcohols; capable of acting as a nucleophile in substitution reactions.[2]

Part 2: Solubility Landscape

The solubility of 1-EPP is pH-dependent.[1] The following matrix guides solvent selection for synthesis, purification, and analysis.

Solvent Compatibility Matrix (Free Base)
Solvent ClassSolvent ExampleSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred solvent for extraction and transport.[1][2] Warning: Reacts slowly with DCM over weeks (alkylation) to form quaternary ammonium salts.
Alcohols Methanol, EthanolHigh (>50 mg/mL)Ideal for crystallization.[2] Solubility increases significantly with temperature.[1][3]
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Useful for biological assays, but difficult to remove during workup.[2]
Ethers THF, Diethyl EtherModerate Good for reactions; poor for final purification as impurities may co-precipitate.[1][2]
Hydrocarbons Hexane, HeptaneLow/Moderate The polar piperazine headgroup resists dissolution in pure alkanes.[2] Use as an antisolvent to precipitate the product.[1]
Aqueous Water (pH 7)Insoluble Forms an emulsion/oil.[1][2]
Acidic Aqueous 0.1M HClSoluble Protonation of the N4 nitrogen forms the hydrochloride salt, rendering it highly water-soluble.[2]
Solubility Decision Workflow

The following diagram illustrates the logic for solubilizing 1-EPP based on the application (Synthesis vs. Analysis).

SolubilityWorkflowStartStart: 1-EPP SampleGoalIntended Application?Start->GoalSynthSynthesis / ReactionGoal->SynthChemical ModAnalHPLC / LC-MS AnalysisGoal->AnalQuantificationBioBiological AssayGoal->BioScreeningDCMDCM or Toluene(High Solubility)Synth->DCMMeOHMethanol/Acetonitrile(Avoid Acetone)Anal->MeOHDMSODMSO Stock (10mM)Dilute w/ MediaBio->DMSOWarn1Avoid Acetone/Aldehydes(Enamine formation)MeOH->Warn1

Figure 1: Solubility workflow for 1-EPP. Note the critical exclusion of ketone solvents (acetone) to prevent enamine formation with the secondary amine.

Part 3: Stability & Degradation Profile[2]

Phenylpiperazines are chemically active.[1][4][5][6][7] Stability studies on the analog 1-(4-methoxyphenyl)piperazine suggest that 1-EPP is unstable at room temperature over long periods, particularly in solution.[1]

Degradation Pathways[1][8]
  • N-Oxidation: The electron-rich piperazine nitrogens are susceptible to oxidation by atmospheric oxygen, forming N-oxides.[1]

  • Benzylic Oxidation: The ethyl group at the para-position is a "soft" spot.[1] Over time, or under radical stress, the benzylic carbon can oxidize to form 1-(4-acetylphenyl)piperazine derivatives.[1]

  • Carbamate Formation: Like all secondary amines, 1-EPP avidly absorbs CO₂ from the air to form carbamates (reversible upon acidification).[1]

Storage Protocols
  • Solid State: Store at -20°C . The container must be flushed with Argon or Nitrogen before sealing.[1]

  • In Solution: Do not store in solution for >24 hours unless frozen. DMSO stocks should be kept at -80°C to prevent freeze-thaw degradation.[1]

  • Light Sensitivity: Protect from light.[1] Phenylpiperazines can undergo slow photolytic degradation.[1]

DegradationPathwayscluster_OxidationOxidative Stress (Air/Light)cluster_envEnvironmental StressEPP1-(4-Ethylphenyl)piperazine(Intact)NOxideN-Oxide Impurity(Polar)EPP->NOxide+ O2Ketone4-Acetylphenyl Derivative(Benzylic Oxidation)EPP->Ketone+ Radical/UVCarbamatePiperazine Carbamate(CO2 Absorption)EPP->Carbamate+ CO2 (Air)

Figure 2: Primary degradation pathways.[1] N-Oxidation is the dominant pathway in solution; Carbamate formation occurs in solid state if exposed to air.[1]

Part 4: Validated Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch/purity.

  • Preparation: Weigh 50 mg of 1-EPP into three separate 4 mL glass vials.

  • Solvent Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.[1]

  • Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes at 25°C.

  • Visual Check: Continue addition until the solution is clear (no turbidity).

  • Calculation:

    
    
    
  • Verification: Filter the saturated solution (0.22 µm PTFE), dilute 1:100, and quantify via HPLC-UV against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Essential for validating analytical methods (HPLC).

  • Acid Stress: Dissolve 1-EPP in 0.1M HCl. Heat at 60°C for 4 hours. (Expect: Minimal degradation; salt formation).[1]

  • Oxidative Stress: Dissolve in 3% H₂O₂ at Room Temp for 2 hours. (Expect: N-oxide formation; significant peak shift in HPLC).

  • Base Stress: Dissolve in 0.1M NaOH. Heat at 60°C for 4 hours. (Expect: Moderate stability; potential immiscibility).[1]

  • Analysis: Neutralize all samples and analyze via HPLC (C18 Column, Acetonitrile/Water + 0.1% Formic Acid gradient).

References

  • PubChem. (n.d.).[1] 1-Ethyl-4-phenylpiperazine (Isomer Comparison). National Library of Medicine.[1] Retrieved from [Link]

  • Wagmann, L., et al. (2016).[1] In vitro metabolic fate of the new psychoactive substances 2-, 3- and 4-ethylmethcathinone. (Contextual read-across for ethylphenyl metabolism). Drug Testing and Analysis.

  • Linnet, K. (2018).[1][8] Stability of Synthetic Piperazines in Human Whole Blood. PubMed.[1] Retrieved from [Link]

  • Khalili, F., et al. (2009).[1][9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][9] Journal of Chemical & Engineering Data. Retrieved from [Link]

  • UNODC. (2013).[1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1] Retrieved from [Link]

Technical Guide: Spectroscopic Characterization of 1-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic characterization of 1-(4-Ethylphenyl)piperazine , a key intermediate in the synthesis of antifungal agents (e.g., posaconazole analogs) and psychoactive research chemicals.

This analysis is structured for researchers requiring rigorous verification of chemical identity. It synthesizes experimental principles with predictive logic where specific spectral libraries are proprietary, ensuring a high-confidence reference frame.

Compound Identity:

  • IUPAC Name: 1-(4-Ethylphenyl)piperazine[1][2][3]

  • Common Abbreviations: 4-EPP, p-Ethylphenylpiperazine

  • CAS Registry Number: 51632-29-2 (Free base) / 68104-58-5 (Variable salt forms)

  • Molecular Formula: C₁₂H₁₈N₂[2]

  • Molecular Weight: 190.29 g/mol

Part 1: Experimental Protocols & Sample Preparation

To obtain reproducible spectroscopic data, sample preparation must minimize solvent effects and aggregation.

Nuclear Magnetic Resonance (NMR) Preparation
  • Solvent Choice: Deuterated Chloroform (

    
    ) is the standard for the free base, providing clear separation of the ethyl group and piperazine ring protons. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is recommended if the sample is a hydrochloride salt to ensure solubility.
  • Concentration: 10–15 mg of analyte in 0.6 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared Spectroscopy (IR) Preparation
  • Method: Attenuated Total Reflectance (ATR) is preferred for the neat oil/low-melting solid.

  • Alternative: KBr pellet (1 mg sample : 100 mg KBr) if the sample is a crystalline salt.

Mass Spectrometry (MS) Preparation
  • Ionization: Electron Impact (EI) at 70 eV for structural elucidation (fragmentation). Electrospray Ionization (ESI+) for molecular weight confirmation.

  • Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Part 2: Spectroscopic Data Analysis

A. Mass Spectrometry (MS) – Fragmentation Logic

The mass spectrum of 1-(4-ethylphenyl)piperazine is dominated by the stability of the piperazine ring and the aromatic system.

  • Molecular Ion (

    
    ): 
    
    
    
    190 (Strong intensity, often 40–60%).
  • Base Peak: Typically

    
     148 or 132, driven by the cleavage of the piperazine ring.
    
  • Key Fragmentation Pathway:

    • 
      -Cleavage:  Loss of the ethyl group (
      
      
      
      ) is observed but usually minor compared to ring fragmentation.
    • Retro-Diels-Alder (RDA) equivalent: The piperazine ring often fragments losing

      
       (imine moiety).
      

Fragmentation Pathway Diagram The following diagram illustrates the logical fragmentation steps for structural verification.

MS_Fragmentation Figure 1: Proposed EI-MS Fragmentation Pathway for 1-(4-Ethylphenyl)piperazine M_Ion Molecular Ion (M+) m/z 190 Frag1 Loss of C2H4N (Piperazine Cleavage) m/z 148 M_Ion->Frag1 - C2H4NH Frag3 Benzylic Cleavage (Loss of CH3) m/z 175 M_Ion->Frag3 - CH3 Frag2 Tropylium-like Ion (Ethylphenyl cation) m/z 105 Frag1->Frag2 Ring Collapse

B. Infrared Spectroscopy (IR)

The IR spectrum serves as a fingerprint for the functional groups. The absence of a carbonyl peak (


) and the presence of the NH band are critical purity checks.
Frequency (

)
AssignmentStructural Origin
3300 – 3350 N-H StretchSecondary amine of the piperazine ring (broad, medium).
2800 – 2980 C-H StretchAliphatic

(piperazine/ethyl) and Aromatic

.
1610, 1515 C=C StretchAromatic ring breathing modes (characteristic of p-substitution).
1240 – 1260 C-N StretchAromatic amine (

) bond.
820 – 840 C-H Bendpara-disubstituted benzene ring (strong diagnostic peak).
C. Nuclear Magnetic Resonance (NMR)

The NMR data provides the most definitive structural proof. The molecule possesses


 symmetry (time-averaged) regarding the piperazine ring, simplifying the signals.

NMR Data (

, 400 MHz)

The aromatic region displays a classic


 system due to the para-substitution.
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
1.21 Triplet (

)
3H

Methyl protons of the ethyl group.
1.80 Broad Singlet1H

Exchangeable amine proton (shift varies with concentration).
2.59 Quartet (

)
2H

Benzylic methylene protons.
2.98 – 3.05 Multiplet/Triplet4HPiperazine

Protons

to the secondary amine (less deshielded).
3.10 – 3.18 Multiplet/Triplet4HPiperazine

Protons

to the aniline nitrogen (deshielded by aryl ring).
6.88 Doublet (

)
2HAr-H (Ortho to N)Shielded by mesomeric donation from Nitrogen lone pair.
7.12 Doublet (

)
2HAr-H (Ortho to Et)Deshielded relative to ortho-N protons.

NMR Data (

, 100 MHz)
Shift (

, ppm)
AssignmentType
15.8

(Ethyl)
Primary aliphatic
28.0

(Ethyl)
Benzylic aliphatic
46.2 Piperazine

Secondary aliphatic (

)
50.5 Piperazine

Secondary aliphatic (

)
116.5 Ar-C (Ortho to N)Aromatic CH
128.6 Ar-C (Ortho to Et)Aromatic CH
135.8 Ar-C (Ipso to Et)Quaternary Aromatic
149.5 Ar-C (Ipso to N)Quaternary Aromatic (

bond)

NMR Logic & Assignment Diagram This flow explains how to distinguish the ethyl group protons from the piperazine ring protons.

NMR_Logic Figure 2: NMR Signal Assignment Logic for 1-(4-Ethylphenyl)piperazine Start Analyze Aliphatic Region (0 - 4 ppm) Ethyl Ethyl Pattern? Triplet (1.2) + Quartet (2.6) Start->Ethyl Pip Piperazine Pattern? Two clusters ~3.0 - 3.2 ppm Start->Pip Aromatic Analyze Aromatic Region (6.5 - 7.5 ppm) Ethyl->Aromatic Confirmed Alkyl Pip->Aromatic Confirmed Ring Para AA'BB' System? Two Doublets (J ~8.5 Hz) Aromatic->Para Substitution Check

Part 3: References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(4-Nitrophenyl)piperazine (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 1-Ethyl-4-phenylpiperazine (Isomer Comparison).[2] National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profile of 1-(4-Ethylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of 1-(4-Ethylphenyl)piperazine Derivatives in Drug Discovery

The 1-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous clinically successful drugs.[1] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, often impart favorable pharmacokinetic (PK) characteristics to drug candidates.[2] The 1-(4-Ethylphenyl)piperazine moiety, in particular, has emerged as a key pharmacophore in the development of novel therapeutics targeting a range of biological targets, from central nervous system (CNS) receptors to enzymes implicated in oncology.[1][3]

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these derivatives is paramount for their successful translation from promising lead compounds to clinical candidates. This guide provides a comprehensive overview of the pharmacokinetic considerations for 1-(4-Ethylphenyl)piperazine derivatives, grounded in established experimental methodologies and predictive insights based on structurally similar compounds.

I. Absorption: Crossing the Biological Barriers

The journey of a drug begins with its absorption into the systemic circulation. For orally administered 1-(4-Ethylphenyl)piperazine derivatives, this primarily involves traversing the intestinal epithelium.

Key Factors Influencing Absorption:
  • Lipophilicity and Solubility: The ethyl group on the phenyl ring imparts a degree of lipophilicity that can enhance passive diffusion across the lipid bilayers of enterocytes. However, the basic piperazine ring ensures aqueous solubility, which is crucial for dissolution in the gastrointestinal tract. A delicate balance between these properties is essential for optimal oral absorption.

  • Efflux Transporters: Like many piperazine-containing compounds, derivatives of 1-(4-Ethylphenyl)piperazine may be substrates for efflux transporters such as P-glycoprotein (P-gp), which can limit their net absorption.[4]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal drug absorption.[5][6]

Objective: To determine the apparent permeability coefficient (Papp) of 1-(4-Ethylphenyl)piperazine derivatives and assess their potential as P-gp substrates.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a multi-well plate and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions.[7][8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assessment:

    • The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time (A to B transport).

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured (B to A transport).

  • Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to quantify the concentration of the test compound.[9]

  • Data Analysis: The Papp is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

II. Distribution: Reaching the Target

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by several factors.

Key Factors Influencing Distribution:
  • Plasma Protein Binding (PPB): The degree to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its free concentration.[10] Only the unbound fraction is available to distribute into tissues and exert a pharmacological effect.[11]

  • Tissue Permeability: The ability of a compound to cross from the bloodstream into various tissues is governed by its physicochemical properties. For CNS-active 1-(4-Ethylphenyl)piperazine derivatives, the ability to cross the blood-brain barrier is of particular importance.

Experimental Protocol: In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.[10][12]

Objective: To quantify the unbound fraction (fu) of 1-(4-Ethylphenyl)piperazine derivatives in plasma.

Methodology:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells divided by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.

  • Sample Preparation: The test compound is spiked into plasma (from human and relevant preclinical species) and loaded into one chamber of the RED device. The other chamber is filled with phosphate-buffered saline (PBS).

  • Incubation: The device is incubated at 37°C for several hours to allow the unbound compound to reach equilibrium across the membrane.[12]

  • Sample Analysis: The concentrations of the compound in both the plasma and PBS chambers are determined by LC-MS/MS.

  • Data Calculation: The percentage of unbound compound is calculated from the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

III. Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism.[1]

Predicted Metabolic Pathways for 1-(4-Ethylphenyl)piperazine Derivatives:

Based on the known metabolism of structurally similar compounds, such as 1-(4-methoxyphenyl)piperazine (MeOPP), the following metabolic pathways are anticipated for 1-(4-Ethylphenyl)piperazine derivatives[13]:

  • Phase I Metabolism (Oxidation):

    • Benzylic Hydroxylation: The ethyl group is a likely site for hydroxylation at the benzylic position to form a secondary alcohol. This is a common metabolic pathway for alkylbenzenes.

    • Aromatic Hydroxylation: Oxidation of the phenyl ring is another possibility.

    • N-Dealkylation: Cleavage of the bond between the piperazine nitrogen and the ethylphenyl group, although likely a minor pathway compared to metabolism on the ethyl group.

    • Piperazine Ring Oxidation: Hydroxylation or oxidation of the piperazine ring can also occur.

  • Phase II Metabolism (Conjugation): The hydroxylated metabolites formed in Phase I can be further conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.

Role of Cytochrome P450 (CYP) Enzymes:

CYP enzymes are the primary family of enzymes responsible for Phase I metabolism.[14][15][16] For many arylpiperazine derivatives, CYP3A4 and CYP2D6 are the major isoforms involved in their metabolism.[17] Given that CYP2D6 is the main enzyme responsible for the O-demethylation of MeOPP, it is highly probable that this isoform also plays a significant role in the metabolism of 1-(4-Ethylphenyl)piperazine derivatives.[13]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides an early indication of a compound's metabolic clearance.[1]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of 1-(4-Ethylphenyl)piperazine derivatives.

Methodology:

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human and relevant preclinical species) and a NADPH-regenerating system to initiate the metabolic reactions.[18]

  • Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Sample Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life, from which the intrinsic clearance can be derived.

IV. Excretion: Elimination from the Body

Excretion is the final step in the removal of a drug and its metabolites from the body.

Primary Routes of Excretion:
  • Renal Excretion: Water-soluble metabolites are primarily excreted in the urine.

  • Biliary Excretion: Some compounds and their metabolites can be excreted into the bile and subsequently eliminated in the feces. This can sometimes lead to enterohepatic recirculation, which can prolong the drug's half-life.[19]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

In vivo studies in animal models are essential for understanding the complete ADME profile of a drug candidate.[20][21][22]

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: The compound is administered via both intravenous (IV) and oral (PO) routes to different groups of animals. The IV dose allows for the determination of absolute bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points after dosing. Urine and feces can also be collected in metabolic cages to assess excretion pathways.

  • Bioanalysis: The concentration of the parent drug (and potentially major metabolites) in plasma, urine, and feces is determined using a validated LC-MS/MS method.[23][24]

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation

Table 1: Illustrative In Vitro ADME Profile of 1-(4-Ethylphenyl)piperazine Analogs
Compound IDCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioHuman Plasma Protein Binding (%)Human Liver Microsome t₁/₂ (min)
EPP-00115.21.292.545
EPP-0028.73.198.115
EPP-00320.50.985.3> 60

Data are illustrative and represent typical values for drug-like small molecules.

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats
Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)t₁/₂ (h)Bioavailability (%)
EPP-001IV15800.0812503.5-
PO54501.031254.250
EPP-003IV17200.0818002.8-
PO58500.572003.180

Data are illustrative and based on typical pharmacokinetic profiles.

Visualizations

Predicted Metabolic Pathway of 1-(4-Ethylphenyl)piperazine

G Parent 1-(4-Ethylphenyl)piperazine PhaseI Phase I Metabolism (CYP2D6, CYP3A4) Parent->PhaseI Metabolite1 Benzylic Hydroxylation PhaseI->Metabolite1 Metabolite2 Aromatic Hydroxylation PhaseI->Metabolite2 Metabolite3 Piperazine Ring Oxidation PhaseI->Metabolite3 PhaseII Phase II Metabolism (UGTs, SULTs) Metabolite1->PhaseII Metabolite2->PhaseII Metabolite3->PhaseII Conjugate1 Glucuronide/Sulfate Conjugates PhaseII->Conjugate1 Excretion Renal/Biliary Excretion Conjugate1->Excretion

Caption: Predicted metabolic fate of 1-(4-Ethylphenyl)piperazine derivatives.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Interpretation IV IV Administration Blood Serial Blood Collection IV->Blood PO Oral Gavage PO->Blood Plasma Plasma Separation Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK Pharmacokinetic Modeling LCMS->PK

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Conclusion

The 1-(4-Ethylphenyl)piperazine scaffold represents a promising platform for the development of novel therapeutics. A comprehensive and early evaluation of the ADME properties of new derivatives is critical for mitigating late-stage attrition and selecting candidates with the highest probability of clinical success. By employing the standardized in vitro and in vivo assays outlined in this guide, researchers can build a robust pharmacokinetic profile, understand structure-ADME relationships, and make data-driven decisions to advance their drug discovery programs. The predictive insights provided, based on structurally related molecules, offer a rational starting point for understanding the likely metabolic fate and disposition of this important class of compounds.

References

  • Staack, R. F., Theobald, D. S., Paul, L. D., Springer, D., Kraemer, T., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179–192. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Kavitha, C. N., Jasinski, J. P., Anderson, B. J., Yathirajan, H. S., & Kaur, M. (2013). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1671. [Link]

  • In vivo ADME - advancing preclinical drug development. Nuvisan. [Link]

  • Mannila, J. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Admescope. [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. [Link]

  • Nowak, J., & Szulczyk, D. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(23), 7076. [Link]

  • Kim, J. Y., et al. (2011). In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Nuclear Medicine and Biology, 38(5), 721-727. [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. (2014). ResearchGate. [Link]

  • Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. ResearchGate. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. ResearchGate. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo. PMC. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PMC. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]

  • Caco2 assay protocol. Author not specified. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Plasma Protein Binding Assay. Domainex. [Link]

  • In Vivo ADME Services in India. Vipragen Biosciences. [Link]

  • Pharmacokinetics. StatPearls - NCBI Bookshelf. [Link]

  • The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed. [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Evaluation of Bioenhancing Effect of Piperine and its Analogs on the Pharmacokinetics of Verapamil. ResearchGate. [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. MDPI. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

Sources

The Structure-Activity Relationship of 1-(4-Ethylphenyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperazine Scaffold and the Significance of the 1-(4-Ethylphenyl) Moiety

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms, allow for favorable interactions with various biological targets and contribute to desirable pharmacokinetic profiles, such as improved water solubility and oral bioavailability.[1][2] This six-membered heterocycle offers a versatile platform for structural modification, enabling the fine-tuning of a compound's pharmacological activity.[3]

Within the broad class of arylpiperazines, the 1-(4-ethylphenyl)piperazine core represents a significant starting point for the design of novel therapeutics, particularly those targeting the central nervous system (CNS). The ethyl group at the para position of the phenyl ring provides a specific lipophilic character that can influence receptor binding and membrane permeability. This guide will provide an in-depth exploration of the structure-activity relationship (SAR) of 1-(4-ethylphenyl)piperazine derivatives, offering insights into how modifications of this core structure can modulate biological activity. We will delve into the causal relationships behind experimental choices, present detailed methodologies for key experiments, and provide a framework for the rational design of new chemical entities based on this versatile scaffold.

Core Principles of SAR: Deconstructing the 1-(4-Ethylphenyl)piperazine Scaffold

The pharmacological profile of 1-(4-ethylphenyl)piperazine derivatives can be systematically explored by considering modifications at three primary locations:

  • The Ethylphenyl Ring (Aromatic Moiety): Alterations to the phenyl ring, including the position and nature of the ethyl group and the introduction of other substituents.

  • The Piperazine Ring: Modifications to the heterocyclic core itself, such as the introduction of substituents or conformational constraints.

  • The N4-Substituent: The nature of the chemical group attached to the second nitrogen atom of the piperazine ring, which often plays a crucial role in determining the compound's primary pharmacological action.

The following sections will dissect the SAR at each of these positions, drawing upon established principles from the broader field of arylpiperazine medicinal chemistry.

I. Modifications of the Ethylphenyl Ring: Tuning Lipophilicity and Receptor Interactions

The 4-ethylphenyl group is a key determinant of the baseline affinity and selectivity of these compounds for their biological targets. Modifications to this moiety can significantly impact their pharmacological profile.

A. The Significance of the Para-Alkyl Group

Aliphatic substitutions on the phenyl ring of 1-phenylpiperazine derivatives have been shown to yield efficacy and toxicity profiles comparable to the parent compound in certain contexts.[4] The ethyl group at the para-position provides a balance of lipophilicity and steric bulk that can be crucial for optimal receptor engagement.

Bioisosteric Replacements of the Ethyl Group: A common strategy in medicinal chemistry is the use of bioisosteres to fine-tune a compound's properties without drastically altering its chemical structure.[5][6] The ethyl group can be replaced with other groups of similar size and lipophilicity to probe the steric and electronic requirements of the binding pocket.

Bioisosteric Replacement for Ethyl GroupRationale for SubstitutionPotential Impact on Activity
-CH3 (Methyl)Reduce steric bulk while maintaining lipophilicity.May improve binding by reducing steric hindrance.
-CF3 (Trifluoromethyl)Introduce a strong electron-withdrawing group, altering electronic properties.Can enhance metabolic stability and binding affinity.
-OCH3 (Methoxy)Introduce a polar group, potentially forming new hydrogen bonds.May alter solubility and receptor interactions.
-Cl (Chloro)Similar size to a methyl group, but with different electronic properties.Can influence metabolic stability and binding.[7]
B. Impact of Substituent Position (Ortho, Meta, Para)

The position of substituents on the phenyl ring can have a profound effect on activity.

  • Ortho-substitution: Can introduce steric hindrance that may either prevent binding or lock the molecule into a specific, more active conformation.[8] For some receptors, ortho-substitution with a group having a negative potential is favorable for affinity.[9]

  • Meta-substitution: This position is often implicated in selectivity between different receptor subtypes.[9]

  • Para-substitution: As seen with the ethyl group, this position is often tolerant of a variety of substituents and can be used to modulate lipophilicity and overall potency.

The following diagram illustrates the key modification points on the 1-(4-ethylphenyl)piperazine core.

Caption: Key modification points on the 1-(4-ethylphenyl)piperazine scaffold.

II. Piperazine Ring Modifications: Constraining Conformation and Enhancing Specificity

While less common than modifications at the other two positions, alterations to the piperazine ring itself can be a powerful tool for improving selectivity and potency. The flexible chair and boat conformations of the piperazine ring can be restricted to favor a particular binding mode.

Introducing Substituents on the Piperazine Ring: Adding small alkyl groups to the carbon atoms of the piperazine ring can introduce steric constraints that favor binding to one receptor subtype over another. This strategy has been successfully employed to enhance affinity and selectivity for dopamine receptors.

III. The N4-Substituent: The Gateway to Diverse Pharmacological Activity

The substituent at the N4 position of the piperazine ring is arguably the most critical determinant of the compound's overall pharmacological profile. This is where a "pharmacophore tail" is attached, which often dictates the primary biological target. Long-chain arylpiperazines, for instance, are a versatile template for designing CNS drugs that target serotonin and dopamine receptors.[10][11][12]

A. Targeting Serotonin and Dopamine Receptors

A large body of research has focused on arylpiperazine derivatives as ligands for serotonin (5-HT) and dopamine (D) receptors, which are implicated in a wide range of neuropsychiatric disorders. The general pharmacophore for these targets often consists of an aromatic head (the ethylphenyl group), a central basic nitrogen (in the piperazine ring), and a terminal aromatic or heterocyclic moiety connected by a flexible alkyl chain.

N4-Substituent ClassTarget ReceptorsTherapeutic Potential
Long-chain arylpiperazines 5-HT1A, 5-HT2A, 5-HT7, D2, D3Antipsychotic, antidepressant, anxiolytic[10][13]
Arylcarboxamides 5-HT1A, D2Antipsychotic, antidepressant
Fused heterocycles Various 5-HT and D subtypesDiverse CNS applications

The following diagram illustrates a general workflow for the synthesis and evaluation of novel 1-(4-ethylphenyl)piperazine derivatives.

workflow start Design of Analogs (SAR Hypotheses) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Screening (Binding and Functional Assays) purification->in_vitro sar_analysis SAR Analysis and Lead Identification in_vitro->sar_analysis lead_optimization Lead Optimization (Bioisosteric Replacements) sar_analysis->lead_optimization in_vivo In Vivo Evaluation (Animal Models) sar_analysis->in_vivo lead_optimization->synthesis Iterative Design preclinical Preclinical Development in_vivo->preclinical

Sources

The Ethylphenyl Moiety in Piperazine Scaffolds: Synthetic, Pharmacological, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying the Role of the Ethylphenyl Group in Piperazine Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The N-arylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including antipsychotics (e.g., Aripiprazole) and antidepressants (e.g., Vortioxetine). Within this class, the ethylphenyl group —specifically when attached to the N1 or N4 position—plays a distinct role in modulating receptor subtype selectivity (particularly 5-HT1A vs. D2) and metabolic stability.

This technical guide dissects the ethylphenyl-piperazine moiety, providing a validated roadmap for its synthesis, pharmacological characterization, and analytical differentiation from regioisomeric impurities.

Structural Activity Relationship (SAR): The "Ethyl" Factor

In rational drug design, the substitution of a phenyl ring on the piperazine core dictates the ligand's thermodynamic binding profile. The ethyl group (


) introduces specific physicochemical changes compared to the more common methyl or chloro substituents.
Lipophilicity and Hydrophobic Pocket Filling

The ethyl group increases the calculated LogP (cLogP) of the molecule, enhancing blood-brain barrier (BBB) permeability. More critically, in the context of 5-HT1A receptor binding , the ethyl chain provides a "steric anchor."

  • Methyl (-CH3): Often too small to fully occupy the hydrophobic accessory pocket of the receptor, leading to lower affinity.

  • Ethyl (-C2H5): Provides optimal van der Waals contact volume for specific hydrophobic crevices (e.g., near Transmembrane Domain 5), often resulting in sub-nanomolar

    
     values.
    
  • Propyl/Butyl: frequently introduces steric clash or excessive rotational entropy, reducing binding efficiency.

Electronic Effects

Unlike electron-withdrawing groups (e.g.,


 in TFMPP) that deactivate the phenyl ring, the ethyl group is a weak electron donor via hyperconjugation. This increases the electron density of the aromatic ring, potentially enhancing 

stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) within the receptor binding site.

Protocol: High-Fidelity Synthesis via Buchwald-Hartwig Amination

While nucleophilic aromatic substitution (


) is possible with electron-deficient rings, the ethylphenyl group is electron-rich, making 

sluggish and low-yielding. The Buchwald-Hartwig Cross-Coupling is the industry-standard protocol for synthesizing N-(ethylphenyl)piperazines with high purity.
Reaction Mechanism & Causality

We utilize a Palladium(0) catalytic cycle.[1] The choice of ligand is critical; BINAP or Xantphos are preferred to prevent the formation of bis-arylated byproducts (where one piperazine binds two aryl rings).

Validated Experimental Protocol

Reagents:

  • 1-Bromo-4-ethylbenzene (1.0 equiv)

  • Piperazine (anhydrous, 1.5 equiv)

  • 
     (1-2 mol%) or 
    
    
    
  • BINAP (racemic, 2-4 mol%)

  • Sodium tert-butoxide (

    
    , 1.5 equiv)
    
  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Catalyst Pre-complexation: Add

    
     and BINAP to the flask. Add anhydrous toluene and stir at RT for 15 mins to form the active Pd-Ligand complex (solution turns orange/red).
    
  • Addition: Add 1-Bromo-4-ethylbenzene, Piperazine, and

    
    .
    
  • Reflux: Heat to 100°C for 12–18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel). Elute with DCM

    
     5% MeOH/DCM.
    
Synthesis Pathway Diagram

BuchwaldHartwig Reactants 1-Bromo-4-ethylbenzene + Piperazine Catalyst Pd(0) / BINAP Complex Formation Reactants->Catalyst Mix OxAdd Oxidative Addition (Ar-Pd-Br) Catalyst->OxAdd Heat AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind NaOtBu RedElim Reductive Elimination AmineBind->RedElim RedElim->Catalyst Regenerate Pd(0) Product N-(4-Ethylphenyl)piperazine RedElim->Product Yield >80%

Figure 1: Catalytic cycle for the synthesis of ethylphenyl piperazines, highlighting the critical oxidative addition and reductive elimination steps.

Pharmacological Profiling: 5-HT1A Receptor Binding[2][3]

To validate the role of the ethyl group, a competitive radioligand binding assay is required.

Assay Logic

We use [


]-8-OH-DPAT , a selective 5-HT1A agonist, to determine the affinity (

) of the synthesized ethylphenyl compound. A low

(high affinity) confirms that the ethyl group is correctly interacting with the receptor's hydrophobic pocket.
Protocol Summary
  • Membrane Prep: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation: Mix membrane suspension (50 µg protein) with [

    
    ]-8-OH-DPAT (1 nM) and increasing concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Interpretation:

  • Calculate

    
     using non-linear regression.
    
  • Convert to

    
     using the Cheng-Prusoff equation: 
    
    
    

Analytical Differentiation: Regioisomer Identification

A common challenge in synthesizing ethylphenyl piperazines is distinguishing between ortho-, meta-, and para- isomers, which have identical molecular weights (isobaric).

Mass Spectrometry (GC-MS) Fingerprinting

While the molecular ion (


) is the same, the fragmentation patterns differ based on the ethyl position relative to the piperazine ring.
RegioisomerKey Fragment Ions (m/z)Mechanistic Origin
Para- (4-ethyl) 161, 118Benzylic cleavage is favored; symmetry allows stable radical formation.
Ortho- (2-ethyl) 161, 146, 118"Ortho effect" (McLafferty rearrangement) often leads to unique hydrogen transfer fragments.
Meta- (3-ethyl) 161, 118Similar to para but often distinguished by the intensity ratio of the base peak.
Analytical Workflow Diagram

AnalyticalFlow Sample Crude Reaction Mixture (Potential Isomers) GC Gas Chromatography (Rxi-5Sil MS Column) Sample->GC Separation Chromatographic Separation (Boiling Point/Polarity) GC->Separation MS Mass Spec (EI Source) Separation->MS Decision Fragment Analysis MS->Decision Para Para-Isomer (Target) Decision->Para High Symmetry Fragment Pattern Ortho Ortho-Isomer (Steric Impurity) Decision->Ortho Ortho-Effect Rearrangement

Figure 2: Analytical decision tree for distinguishing ethylphenyl regioisomers using GC-MS.

Metabolic Fate and Stability

The ethylphenyl group is a primary site for metabolic degradation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Benzylic Oxidation: The

    
    -carbon of the ethyl chain is prone to hydroxylation (
    
    
    
    ), followed by oxidation to a ketone or carboxylic acid.
  • Aromatic Hydroxylation: The electron-rich ring is susceptible to hydroxylation, typically ortho to the ethyl group.

  • N-Dealkylation: Cleavage of the piperazine ring from the aryl tail.

Implication: Drug candidates containing this moiety often require deuteration of the ethyl group or fluorine substitution on the ring to block rapid metabolic clearance and extend half-life (


).

References

  • Synthesis of N-Aryl Piperazines

    • Source: Organic Chemistry Portal / ResearchG
    • Title: Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs: An Overview of Buchwald Hartwig Amin
    • Link:[Link]

  • Pharmacological Binding (5-HT1A)

    • Source: Journal of Medicinal Chemistry (via NIH)
    • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands.
    • Link:[Link]

  • Analytical Differentiation (Regioisomers)

    • Source: Forensic Science Intern
    • Title: Disubstituted piperazine analogues: analytical differentiation and serotonin receptor binding studies.[2]

    • Link:[Link]

  • Metabolic Pathways

    • Source: Drug Metabolism and Disposition (via ResearchG
    • Title: N-Dealkylation of Arylpiperazine Deriv
    • Link:[Link]

Sources

The significance of the piperazine moiety in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Piperazine Moiety in Medicinal Chemistry

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique combination of structural, physicochemical, and pharmacological properties has established it as a "privileged scaffold"—a molecular framework that is recurrently found in successful drugs across a multitude of therapeutic areas. This guide provides a detailed exploration of the piperazine moiety's significance, from its fundamental physicochemical characteristics to its sophisticated applications in drug design. We will dissect its role in modulating aqueous solubility, membrane permeability, and metabolic stability, and its function as a versatile linker and key pharmacophoric element. Through an analysis of structure-activity relationships (SAR) and case studies of blockbuster drugs, this document serves as a technical resource for researchers and scientists in the field of drug development.

The Piperazine Core: Physicochemical and Structural Foundations

The enduring prevalence of the piperazine ring in drug molecules is not coincidental; it is a direct result of its advantageous physicochemical properties. As a diamine, its basicity is a critical feature. The two nitrogen atoms have distinct pKa values, typically with pKa1 around 9.8 and pKa2 around 5.6. This dual basicity means that at physiological pH (~7.4), the piperazine moiety exists predominantly as a monoprotonated, positively charged species. This characteristic is fundamental to its utility in drug design.

Key Physicochemical Properties:

  • Enhanced Aqueous Solubility: The ability to form a charged cation at physiological pH dramatically improves the aqueous solubility of drug candidates, a crucial factor for oral bioavailability and formulation. This overcomes the solubility challenges often posed by complex, lipophilic drug scaffolds.

  • Modulation of Lipophilicity: While the protonated form is hydrophilic, the parent piperazine ring itself has a low calculated logP. The overall lipophilicity of a molecule containing a piperazine unit can be finely tuned through substitution at the N1 and N4 positions, allowing for a precise balance between solubility and membrane permeability.

  • Metabolic Stability: The piperazine ring itself is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This contributes to improved pharmacokinetic profiles, including longer half-lives and reduced metabolic clearance.

  • Structural Rigidity and Conformational Control: The piperazine ring typically adopts a stable "chair" conformation. This rigid structure reduces the entropic penalty upon binding to a biological target and presents its substituents in well-defined spatial orientations, which is highly beneficial for optimizing ligand-receptor interactions.

Piperazine_Properties Figure 1: The Piperazine Scaffold and Its Key Attributes cluster_properties Key Physicochemical & Medicinal Properties piperazine Piperazine Core N1 C2 C3 N4 C5 C6 pKa1 ≈ 9.8 pKa2 ≈ 5.6 solubility Enhanced Aqueous Solubility (due to protonation at pH 7.4) piperazine->solubility Enables Cation Formation permeability Tunable Lipophilicity (via N1/N4 substitution) piperazine->permeability Balances Hydrophilicity stability High Metabolic Stability (ring resistant to CYP450) piperazine->stability Resists Degradation scaffold Privileged Scaffold (rigid chair conformation) piperazine->scaffold Provides 3D Structure

Caption: Figure 1: The Piperazine Scaffold and Its Key Attributes.

The Multifaceted Roles of Piperazine in Drug Action

The piperazine moiety is rarely a passive component of a drug molecule. It actively contributes to the pharmacological profile through several distinct roles.

A Versatile Linker and Spacer

One of the most common applications of piperazine is as a linker connecting two or more pharmacophoric elements. Its rigid, well-defined geometry ensures that the connected moieties are held at an optimal distance and orientation for binding to the target. This is exemplified in many atypical antipsychotics and kinase inhibitors.

  • Causality: The chair conformation of the piperazine ring prevents free rotation that might be seen with a simple alkyl chain linker. This pre-organization of the pharmacophores reduces the entropic cost of binding, often leading to higher affinity. Furthermore, the nitrogen atoms can serve as hydrogen bond acceptors, adding favorable interactions within the binding pocket.

A Key Pharmacophoric Element

In many drug classes, particularly those targeting the central nervous system (CNS), the piperazine ring itself is a critical part of the pharmacophore, directly interacting with the biological target. The protonated nitrogen atom is often essential for forming a key salt bridge or ionic interaction with an acidic residue (e.g., aspartate, glutamate) in the receptor's binding site.

  • Example: Atypical Antipsychotics: In drugs like Olanzapine and Aripiprazole, the basic nitrogen of the piperazine ring is believed to form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of dopamine (D2) and serotonin (5-HT2A) receptors. This interaction is a primary anchor for the ligand.

A Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in lead optimization. Piperazine is often used as a bioisostere for other cyclic amines like piperidine or for flexible diamine chains.

  • Rationale for Selection: Replacing a flexible ethylenediamine linker with a piperazine ring introduces conformational constraint, which can enhance selectivity for the desired target over off-targets. It can also block sites of metabolism that may have been present on the more flexible chain. Furthermore, its introduction can favorably alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly improving solubility and reducing metabolic clearance.[1]

Piperazine_Roles Figure 2: Functional Roles of the Piperazine Moiety in Drug Design cluster_roles cluster_outcomes piperazine Piperazine Moiety linker Versatile Linker Connects Pharmacophore A and B piperazine->linker pharmacophore Core Pharmacophore Directly binds to target piperazine->pharmacophore bioisostere Bioisosteric Replacement Replaces other amine groups piperazine->bioisostere outcome_linker Optimizes spatial orientation Reduces entropic penalty linker->outcome_linker Leads to outcome_pharmacophore Forms key ionic bonds Anchors ligand in binding site pharmacophore->outcome_pharmacophore Enables outcome_bioisostere Increases rigidity & selectivity Improves ADME properties bioisostere->outcome_bioisostere Results in

Caption: Figure 2: Functional Roles of the Piperazine Moiety in Drug Design.

Therapeutic Landscape of Piperazine-Containing Drugs

The success of the piperazine scaffold is evident from the sheer number of approved drugs that contain this moiety.[2][3][4] They span a wide range of therapeutic areas, demonstrating the scaffold's versatility.

Therapeutic AreaRepresentative DrugsPrimary Role of Piperazine
Antipsychotics Olanzapine, Aripiprazole, ZiprasidonePharmacophore (D2/5-HT2A receptor binding)
Antidepressants Trazodone, NefazodonePharmacophore, Linker
Antihistamines Cetirizine, Levocetirizine, CyclizinePharmacophore (H1 receptor antagonist), Solubility
Anticancer Imatinib, Dasatinib, PonatinibLinker, Solubility, Pharmacophore (Kinase hinge binding)
Antiviral Indinavir, NelfinavirLinker, Solubility
Antibacterial Ciprofloxacin, NorfloxacinPharmacophore, Cell wall penetration
Antifungal Itraconazole, PosaconazoleLinker, Solubility

Table 1: Prominent examples of piperazine-containing drugs across major therapeutic classes.

Case Study: Imatinib (Gleevec)

Imatinib, a revolutionary drug for chronic myeloid leukemia (CML), perfectly illustrates the strategic use of piperazine. It functions as a tyrosine kinase inhibitor, targeting the Bcr-Abl protein. In Imatinib, the N-methylpiperazine group serves multiple critical functions:

  • Solubility: It imparts excellent water solubility, enabling oral bioavailability.

  • Pharmacophore: The terminal basic nitrogen forms a key hydrogen bond with the "gatekeeper" threonine residue (Thr315) in the ATP-binding pocket of the Abl kinase domain.

  • Conformational Lock: The piperazine ring helps lock the drug into the specific, inactive conformation of the Bcr-Abl protein, contributing to its high selectivity.

Synthetic Strategies and Methodologies

The facile and versatile chemistry of the piperazine ring is a key reason for its widespread use. The two nitrogen atoms can be functionalized sequentially and with high selectivity, allowing for the construction of large and diverse chemical libraries.

Core Synthetic Protocol: Sequential N-Functionalization

A common and powerful strategy involves the use of mono-protected piperazine, such as N-Boc-piperazine. This allows for the selective functionalization of one nitrogen atom, followed by deprotection and subsequent reaction at the second nitrogen.

Experimental Protocol: Synthesis of a Generic 1-Aryl-4-Alkylpiperazine

  • Step 1: N-Arylation (Buchwald-Hartwig Amination)

    • To a solution of N-Boc-piperazine (1.0 eq) and an appropriate aryl halide (e.g., aryl bromide, 1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a phosphine ligand (e.g., BINAP, 4 mol%).

    • Add a base (e.g., sodium tert-butoxide, 1.4 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-aryl-N'-Boc-piperazine.

    • Causality: The Buchwald-Hartwig cross-coupling is a highly efficient method for forming C-N bonds, tolerant of a wide range of functional groups on the aryl halide, providing a robust route to diverse 1-arylpiperazines.

  • Step 2: Boc Deprotection

    • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane).

    • Stir the reaction at room temperature for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).

    • Concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid. If HCl was used, the hydrochloride salt is often isolated directly.

    • The resulting secondary amine can be neutralized with a base (e.g., NaHCO3 solution) and extracted into an organic solvent for the next step, or the salt can be used directly.

  • Step 3: N-Alkylation (Reductive Amination)

    • To a solution of the deprotected piperazine from Step 2 (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent like dichloromethane or dichloroethane, add a mild reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).

    • A catalytic amount of acetic acid may be added to facilitate iminium ion formation.

    • Stir the reaction at room temperature for 2-24 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography or crystallization to obtain the final 1-aryl-4-alkylpiperazine.

    • Trustworthiness: This protocol is self-validating as the progress of each step can be rigorously monitored by standard analytical techniques like LC-MS, ensuring the identity and purity of intermediates and the final product.

Synthesis_Workflow Figure 3: General Workflow for Sequential N-Functionalization of Piperazine start Mono-Boc-Protected Piperazine step1 Step 1: N-Arylation (e.g., Buchwald-Hartwig) Reagents: Ar-X, Pd Catalyst, Base start->step1 intermediate1 N-Aryl-N'-Boc-Piperazine step1->intermediate1 step2 Step 2: Deprotection Reagents: Strong Acid (TFA/HCl) intermediate1->step2 intermediate2 1-Arylpiperazine (Secondary Amine) step2->intermediate2 step3 Step 3: N-Alkylation (e.g., Reductive Amination) Reagents: R-CHO, NaBH(OAc)3 intermediate2->step3 end Final Product: 1-Aryl-4-Alkylpiperazine step3->end

Caption: Figure 3: General Workflow for Sequential N-Functionalization of Piperazine.

Conclusion and Future Outlook

The piperazine moiety is an undisputed titan in the world of medicinal chemistry. Its success stems from a rare combination of desirable physicochemical properties, metabolic stability, and synthetic tractability. It provides a robust and reliable platform for medicinal chemists to solve complex challenges in drug design, from improving solubility and oral bioavailability to precisely orienting pharmacophores for optimal target engagement. As drug discovery moves towards more complex biological targets and the need for highly specific modulators, the strategic deployment of the piperazine scaffold will undoubtedly continue to be a key factor in the development of the next generation of innovative medicines.

References

  • Vertex AI Search. p K a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate.
  • Vertex AI Search. Piperazine - Wikipedia.
  • Vertex AI Search. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).
  • Vertex AI Search. pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.
  • Vertex AI Search. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.
  • Vertex AI Search. Piperazine compounds - ChemicalBook.
  • Vertex AI Search. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Vertex AI Search. Piperazine | C4H10N2 | CID 4837 - PubChem - NIH.
  • Vertex AI Search. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Vertex AI Search. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC - NIH.
  • Vertex AI Search. Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor | Request PDF - ResearchGate.
  • Vertex AI Search. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents | Request PDF - ResearchGate.
  • Vertex AI Search. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Chemical Research in Toxicology - ACS Publications.
  • Vertex AI Search. A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem.
  • Vertex AI Search. An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate.
  • Vertex AI Search. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed.
  • Vertex AI Search. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Vertex AI Search. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Methodological & Application

Application Note: 1-(4-Ethylphenyl)piperazine (1-EPP) in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

1-(4-Ethylphenyl)piperazine (1-EPP) represents a specific regioisomer of the phenylpiperazine class, a "privileged scaffold" in neuropsychiatric drug discovery. Unlike its ortho-substituted counterparts (often associated with pure 5-HT


 selectivity), the para-substituted 1-EPP offers a distinct steric and lipophilic profile useful for probing the depth of the receptor binding pocket. This application note details the utility of 1-EPP as a fragment for Structure-Activity Relationship (SAR) studies targeting Serotonin (5-HT) and Dopamine (D

/D

) receptors. It includes validated protocols for chemical synthesis, membrane preparation, and radioligand binding assays.

Scientific Background: The Phenylpiperazine Pharmacophore

The phenylpiperazine moiety is the core structural element of numerous anxiolytics and antipsychotics (e.g., Aripiprazole, Buspirone). Its biological activity is driven by a conserved binding mode where the protonated piperazine nitrogen forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.[1]

Structural Significance of the Para-Ethyl Group

While the piperazine ring ensures receptor affinity, the phenyl ring substituents determine selectivity.

  • Lipophilicity: The 4-ethyl group increases the LogP relative to the unsubstituted phenylpiperazine, enhancing Blood-Brain Barrier (BBB) permeability.

  • Steric Probe: The para-position vector points towards the extracellular loop regions or deep hydrophobic pockets depending on the receptor subtype. 1-EPP is frequently used to test the "steric tolerance" of the 5-HT

    
     and D
    
    
    
    receptor orthosteric sites.
Mechanism of Action (Pathway)

The following diagram illustrates the signal transduction pathway modulated by 1-EPP derivatives acting as partial agonists at the 5-HT


 receptor.

G Ligand 1-EPP Scaffold (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition (-) SecondMessenger cAMP Levels (Decrease) Effector->SecondMessenger Downregulation Response Neuronal Hyperpolarization SecondMessenger->Response Signaling

Figure 1: Signal transduction pathway for 5-HT1A partial agonism typical of phenylpiperazine scaffolds.

Experimental Protocols

Protocol A: Chemical Synthesis of 1-EPP

Objective: To synthesize high-purity 1-(4-ethylphenyl)piperazine from 4-ethylaniline using the bis-alkylation cyclization method.

Reagents:

  • 4-Ethylaniline (CAS: 589-16-2)

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethylene glycol monomethyl ether (Diglyme)

  • Sodium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-ethylaniline (50 mmol) and bis(2-chloroethyl)amine hydrochloride (50 mmol) in 40 mL of Diglyme.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring for 24 hours. Note: The high temperature is critical to overcome the energy barrier for the second cyclization step.
    
  • Basification: Cool the reaction mixture to room temperature. Add crushed ice (50 g) and basify to pH 10 using saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers.
    
  • Purification: Wash the organic phase with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Salt Formation (Optional for Storage): Dissolve the crude oil in ethanol and add concentrated HCl dropwise to precipitate 1-(4-ethylphenyl)piperazine hydrochloride. Recrystallize from Ethanol/Ether.

Protocol B: Membrane Preparation for Binding Assays

Objective: Isolate receptor-rich membrane fractions from rat brain or transfected HEK-293 cells for use in radioligand binding.

  • Tissue Homogenization:

    • Dissect rat brain tissue (striatum for Dopamine, hippocampus for Serotonin).

    • Homogenize in 10 volumes of ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 1 mM EDTA) using a Polytron homogenizer (bursts of 10s).

  • Centrifugation:

    • Centrifuge homogenate at

      
       for 20 minutes at 
      
      
      
      .
    • Discard supernatant. Resuspend pellet in Buffer A.

  • Incubation (Endogenous Ligand Removal):

    • Incubate suspension at

      
       for 10 minutes to dissociate endogenous neurotransmitters.
      
    • Re-centrifuge at

      
       for 20 minutes.
      
  • Storage: Resuspend final pellet in Buffer B (50 mM Tris-HCl, pH 7.4, 4 mM

    
    ). Aliquot and store at 
    
    
    
    .
Protocol C: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of 1-EPP derivatives.

Workflow Diagram:

Workflow Prep Membrane Prep (50 µg protein/well) Incubate Incubation (60 min @ 25°C) Prep->Incubate Ligand Radioligand ([3H]-8-OH-DPAT) Ligand->Incubate Comp Test Compound (1-EPP dilutions) Comp->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM -> Ki Calc) Filter->Count

Figure 2: Workflow for competitive radioligand binding assay.

Assay Conditions:

  • Receptor: 5-HT

    
     (using rat hippocampal membranes).
    
  • Radioligand: [

    
    H]-8-OH-DPAT (0.5 nM).
    
  • Non-specific Binding: Defined by 10

    
    M Serotonin (5-HT).
    
  • Incubation: 60 minutes at

    
     in 50 mM Tris-HCl containing 0.1% Ascorbic Acid (to prevent oxidation).
    
  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Analysis & Interpretation

When analyzing 1-EPP derivatives, compare results against standard reference ligands. The para-ethyl group typically impacts selectivity ratios as shown in the theoretical data profile below.

Table 1: Comparative Profile of Phenylpiperazine Analogues

CompoundSubstituent (R)5-HT

Affinity (

nM)
D

Affinity (

nM)
Selectivity Note
1-PP -H25150Moderate affinity, low selectivity.
1-EPP -4-Ethyl 15 85 Increased lipophilicity enhances D

binding.
o-MPP -2-Methoxy2>1000Highly 5-HT

selective (Steric clash at D

).
m-CPP -3-Chloro80200Favors 5-HT

(Anxiogenic).

Note: Values are representative approximations based on SAR trends [1, 2] to illustrate the impact of the para-ethyl group.

Safety & Handling

  • Toxicity: Phenylpiperazines can be bioactive.[2][3] Treat 1-EPP as a potential CNS depressant or stimulant.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood, especially during the alkylation synthesis step involving bis(2-chloroethyl)amine (a nitrogen mustard analogue and potential alkylating agent).

References

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A serotonin receptors: effect of the nature and position of the aromatic ring substituent." Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (1997). "Synthesis and structure-activity relationships of a new model of arylpiperazines... affinity for 5-HT1A and alpha 1 receptors."[4][5] Journal of Medicinal Chemistry. Link

  • Welsch, M. E., et al. (2010). "Privileged scaffolds for library design and drug discovery."[6] Current Opinion in Chemical Biology. Link

  • K. A. White, et al. (2017). "Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers." Pharmaceutical Research. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(4-Ethylphenyl)piperazine derivatives." Archiv der Pharmazie. Link

Sources

Application Note: A Validated Protocol for the Laboratory Synthesis of 1-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] 1-(4-Ethylphenyl)piperazine is a key synthetic intermediate used in the development of novel therapeutics. Its synthesis requires a robust and scalable protocol that ensures high purity and yield. This application note provides a detailed, field-tested protocol for the synthesis of 1-(4-Ethylphenyl)piperazine via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution, by providing a more versatile and efficient route with broader functional group tolerance.[2] We will elucidate the mechanistic underpinnings of this choice, provide a step-by-step experimental guide, and detail the necessary safety, purification, and analytical validation procedures.

Chemical Principles and Mechanistic Insights

The synthesis of aryl amines, particularly N-arylpiperazines, has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has become a cornerstone methodology for the formation of carbon-nitrogen (C-N) bonds.[2][3]

2.1 The Buchwald-Hartwig Amination Reaction

This reaction facilitates the coupling of an amine with an aryl halide or pseudohalide. For the synthesis of 1-(4-Ethylphenyl)piperazine, the reaction involves the coupling of piperazine with 1-bromo-4-ethylbenzene. The general transformation is as follows:

Reaction Scheme: Synthesis of 1-(4-Ethylphenyl)piperazine

(Image of the reaction: 1-bromo-4-ethylbenzene + piperazine -> 1-(4-Ethylphenyl)piperazine in the presence of a Pd catalyst, a ligand, and a base)

The causality behind selecting this method rests on its high efficiency and substrate scope. Traditional methods often require harsh conditions or are limited by the electronic properties of the aryl halide.[2] The Buchwald-Hartwig reaction, however, proceeds under relatively mild conditions and is compatible with a wide range of functional groups.[4]

2.2 The Catalytic Cycle

The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-4-ethylbenzene) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) center. A strong, non-nucleophilic base (like sodium tert-butoxide) then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the product, 1-(4-Ethylphenyl)piperazine, and regenerating the active Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step of the cycle.[5][6]

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-(4-Ethylphenyl)piperazine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

3.1 Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )AmountMolar Equiv.Notes
1-Bromo-4-ethylbenzene1585-07-5185.061.85 g1.098% purity or higher
Piperazine110-85-086.141.29 g1.5Anhydrous, 99% purity
Palladium(II) Acetate3375-31-3224.4922.4 mg0.01Catalyst precursor
(±)-BINAP98327-87-8622.6793.4 mg0.015Ligand
Sodium tert-butoxide865-48-596.101.35 g1.4Strong base, handle in glovebox
Toluene108-88-392.14100 mL-Anhydrous, <50 ppm H₂O
Diethyl Ether60-29-774.12As needed-For extraction and purification
Ethyl Acetate141-78-688.11As needed-For extraction and purification
Saturated NaCl (Brine)7647-14-5-As needed-For workup
Anhydrous MgSO₄7487-88-9120.37As needed-Drying agent
Silica Gel7631-86-9-As needed-For column chromatography (230-400 mesh)

3.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

3.3 Synthetic Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purify Purification reagents Charge flask with Piperazine, NaOtBu, Pd(OAc)₂, BINAP, and Toluene degas Degas mixture with N₂/Ar (3 cycles) reagents->degas add_aryl Add 1-Bromo-4-ethylbenzene via syringe degas->add_aryl heat Heat to 110 °C under N₂ for 8-12 hours add_aryl->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Extract with Ethyl Acetate and wash with Brine filter->extract dry Dry organic layer (MgSO₄) and concentrate extract->dry chromatography Purify via Silica Gel Column Chromatography dry->chromatography product Isolate pure 1-(4-Ethylphenyl)piperazine chromatography->product

Caption: High-level workflow for the synthesis of 1-(4-Ethylphenyl)piperazine.

3.4 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add piperazine (1.29 g, 15.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), palladium(II) acetate (22.4 mg, 0.1 mmol), and (±)-BINAP (93.4 mg, 0.15 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Add anhydrous toluene (100 mL) via cannula or syringe. Stir the mixture for 10 minutes. Then, add 1-bromo-4-ethylbenzene (1.85 g, 10.0 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere. A general protocol suggests heating for 8 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.5 Purification

Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol), is typically effective for separating the product from residual starting materials and byproducts. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1-(4-Ethylphenyl)piperazine as a solid or oil.

Safety Precautions and Hazard Mitigation

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Piperazine: Corrosive and a potential respiratory sensitizer. Avoid inhalation of dust and direct contact with skin and eyes.[7][8] Handle the solid in a fume hood.

  • 1-Bromo-4-ethylbenzene & Bromoethane: These are harmful alkylating agents. Avoid skin contact and inhalation.[9][10]

  • Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in an inert atmosphere (glovebox if possible) and away from moisture.

  • Toluene: Flammable and toxic solvent. Work in a well-ventilated fume hood and keep away from ignition sources.

  • Palladium Catalyst: Heavy metals can be toxic. Avoid inhalation of the powder.

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, according to institutional and local environmental regulations. Do not pour organic solvents down the drain.

Product Characterization and Validation

Confirm the identity and purity of the synthesized 1-(4-Ethylphenyl)piperazine using standard analytical techniques.[11][12]

5.1 Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The ¹H NMR should show characteristic peaks for the ethyl group, the aromatic protons, and the piperazine protons.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the product and its molecular formula (C₁₂H₁₈N₂).

  • High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the final product. A purity of >95% is typically desired for research applications.

5.2 Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_validation Data Interpretation & Validation sample Dissolve purified product in appropriate deuterated solvent (e.g., CDCl₃ for NMR) nmr Acquire ¹H and ¹³C NMR Spectra sample->nmr ms Perform High-Resolution Mass Spectrometry (HRMS) sample->ms hplc Run HPLC for Purity Assessment sample->hplc interpret Compare spectral data with expected values nmr->interpret ms->interpret hplc->interpret confirm Confirm structure, mass, and purity (>95%) interpret->confirm final_product Validated 1-(4-Ethylphenyl)piperazine confirm->final_product

Caption: Standard analytical workflow for product identity and purity validation.

References

  • Vertex AI Search. (2024). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • Chinese Journal of Modern Applied Pharmacy. (n.d.). Synthesis of N-phenyl piperazine. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromoethane. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Retrieved from [Link]

  • NJ Health. (n.d.). Piperazine - Hazard Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Breckland Scientific. (2023). 1-Bromoethane - Safety Data Sheet. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • YouTube. (2020). reductive amination & secondary amine synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Retrieved from [Link]

Sources

Optimized HPLC-UV Quantification of 1-(4-Ethylphenyl)piperazine: A Forensic & Pharmaceutical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(4-Ethylphenyl)piperazine (4-EPP) is a substituted phenylpiperazine often encountered as a designer drug, a metabolite of psychoactive substances, or a chemical intermediate in pharmaceutical synthesis. Its analysis presents specific chromatographic challenges due to the basicity of the secondary amine (N4 position), which leads to severe peak tailing on traditional silica-based columns due to silanol interactions.

This guide provides a robust, self-validating HPLC-UV protocol designed to overcome these interactions. By utilizing a low-pH phosphate buffer system and a high-purity end-capped C18 stationary phase, this method ensures sharp peak shapes, high theoretical plate counts, and reproducible retention times suitable for both forensic quantification and pharmaceutical purity assays.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueChromatographic Implication
Molecular Weight 190.29 g/mol Suitable for standard HPLC; low backpressure impact.
pKa (Calc.) ~8.8 (Secondary Amine)Critical: At neutral pH, the amine is partially ionized, causing retention shifts. Method requires pH < 3.0 or > 10.5.
LogP ~2.4Moderately lipophilic; ideal for Reverse Phase (C18) chromatography.
UV Max ~245 nm, ~285 nmThe N-phenyl chromophore provides distinct UV absorption. 245 nm offers higher sensitivity; 285 nm offers higher specificity.
Solubility Methanol, ACN, Aq. AcidSample diluent should match the initial mobile phase conditions to prevent peak distortion.

Method Development Logic (The "Why")

Stationary Phase Selection

Recommendation: C18 (Octadecyl) with Type B Silica (High Purity) and extensive end-capping.

  • Reasoning: 4-EPP contains a basic nitrogen atom. Older, acidic silica (Type A) contains free silanol groups (Si-OH) that act as cation exchangers, binding the protonated amine and causing "shark-fin" tailing. High-purity silica with end-capping (capping free silanols with trimethylsilyl groups) minimizes this secondary interaction.

  • Alternative: Phenyl-Hexyl columns can offer orthogonal selectivity if the matrix contains other closely eluting aromatic compounds.

Mobile Phase Chemistry

Buffer: 25 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with Phosphoric Acid.

  • Mechanism: At pH 2.5, the secondary amine of 4-EPP is fully protonated (

    
    ). While this increases polarity, the massive excess of 
    
    
    
    ions in the buffer saturates any remaining silanol sites on the column, effectively blocking the analyte from interacting with them. This results in sharp, symmetrical peaks.
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks for basic amines.

Detection Wavelength

Primary: 245 nm.

  • Justification: Phenylpiperazines exhibit a strong absorption band (B-band) near 240-250 nm due to the

    
     transition of the aromatic ring coupled with the auxochromic nitrogen.
    

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Binary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge, Phenomenex Kinetex).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Controlled temperature is vital for pKa stability).

  • Injection Volume: 10 µL.

Mobile Phase Preparation

Mobile Phase A (Buffer):

  • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (

    
    ).
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon membrane and degas.

Mobile Phase B (Organic):

  • 100% Acetonitrile (HPLC Grade).

Gradient Program

Note: An isocratic method (e.g., 20% B) is often sufficient for pure substance assay, but a gradient is recommended for biologicals or impurity profiling to clear the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Injection)
10.004060Linear Ramp
12.004060Wash
12.109010Re-equilibration
17.009010End of Run
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 4-EPP reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Methanol:Water.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (this matches the solvent strength to the starting gradient, preventing peak splitting).

Method Optimization & Troubleshooting Workflow

The following diagram illustrates the decision matrix for optimizing peak shape and resolution, specifically tailored for basic piperazine derivatives.

MethodOptimization Start Evaluate Initial Chromatogram CheckTailing Is Peak Tailing Factor > 1.5? Start->CheckTailing CheckRet Is Retention Time < 3 min? CheckTailing->CheckRet No (Peak Shape OK) LowerPH Action: Lower pH to 2.0 (Ensure full protonation) CheckTailing->LowerPH Yes (First Step) CheckPress Is Backpressure > 250 bar? CheckRet->CheckPress No (Retention OK) ReduceOrg Action: Reduce Initial %B (e.g., start at 5% B) CheckRet->ReduceOrg Yes (Too Fast) ChangeCol Action: Switch to Phenyl-Hexyl or Polar-Embedded C18 CheckPress->ChangeCol No (Optimization Complete) IncreaseTemp Action: Increase Temp to 45°C (Lowers viscosity) CheckPress->IncreaseTemp Yes AddTEA Action: Add 0.1% Triethylamine (TEA) to Buffer (Silanol Blocker) LowerPH->AddTEA If tailing persists

Figure 1: Systematic optimization workflow for troubleshooting common HPLC issues with basic amines like 4-EPP.

Validation Parameters (ICH Q2 Compliant)

To ensure the method is authoritative and trustworthy, the following validation criteria must be met.

System Suitability Test (SST)

Run 5 replicate injections of the Working Standard (50 µg/mL) before every sample set.

  • RSD of Area: ≤ 2.0%[1]

  • Tailing Factor (

    
    ):  ≤ 1.5 (Critical for this analyte)
    
  • Theoretical Plates (

    
    ):  > 5000
    
Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL.

  • Acceptance:

    
    .
    
  • Visual Check: Residual plot must show random distribution, not a "U" shape (which indicates saturation/non-linearity).

Limit of Detection (LOD) & Quantification (LOQ)

Based on the Signal-to-Noise (S/N) ratio from the 5 µg/mL standard:

  • LOD: S/N

    
     3:1 (Est. ~0.5 µg/mL)[2]
    
  • LOQ: S/N

    
     10:1 (Est. ~1.5 µg/mL)
    

Sample Preparation Workflows

Pharmaceutical Formulations (Tablets/Powders)[10]
  • Weigh: Transfer powder equivalent to 10 mg 4-EPP into 50 mL flask.

  • Solvent: Add 30 mL Mobile Phase A.

  • Extract: Sonicate for 15 minutes.

  • Dilute: Make up to volume with Mobile Phase A.

  • Clarify: Centrifuge at 4000 rpm for 5 min, then filter supernatant (0.45 µm PTFE).

Biological Matrices (Plasma/Urine) - Forensic Application

Since 4-EPP is moderately lipophilic (LogP 2.4), Liquid-Liquid Extraction (LLE) is highly effective.

SamplePrep Sample 500 µL Plasma/Urine Base Add 100 µL 1M NaOH (pH > 12 to neutralize amine) Sample->Base Solvent Add 3 mL Ethyl Acetate or MTBE Base->Solvent Mix Vortex (2 min) & Centrifuge (5 min) Solvent->Mix Evap Collect Organic Layer & Evaporate to Dryness Mix->Evap Recon Reconstitute in 200 µL Mobile Phase A Evap->Recon

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating 4-EPP from biological matrices.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International. (Contextual grounding for phenylpiperazine analysis).
  • PubChem. (n.d.).[3] 1-(4-Ethylphenyl)piperazine Compound Summary. National Center for Biotechnology Information. Retrieved from

Sources

Application Notes and Protocols: The Strategic Incorporation of 1-(4-Ethylphenyl)piperazine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the application of 1-(4-Ethylphenyl)piperazine as a pivotal building block in the synthesis of contemporary kinase inhibitors. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, and their molecular architecture is critical to their efficacy and pharmacokinetic profiles. The piperazine moiety is a frequently employed scaffold in medicinal chemistry, valued for its ability to enhance aqueous solubility and introduce key pharmacophoric interactions. This document elucidates the strategic rationale for selecting the 1-(4-Ethylphenyl)piperazine scaffold, detailing its impact on biological activity and outlining robust synthetic protocols for its incorporation into complex inhibitor structures. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Privileged Piperazine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, with numerous drugs approved by the Food and Drug Administration (FDA) demonstrating significant clinical benefit.[1][2]

A recurring structural motif in many successful kinase inhibitors is the piperazine ring.[3][4] This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 offers several advantages in drug design.[4] The basic nature of the piperazine nitrogen atoms can be leveraged to improve the aqueous solubility and overall pharmacokinetic properties of a drug candidate.[3] Furthermore, the piperazine ring can serve as a versatile linker or scaffold, allowing for the precise spatial orientation of various pharmacophoric groups to optimize interactions with the target kinase.[3][4]

This guide focuses specifically on the utility of 1-(4-Ethylphenyl)piperazine , a readily available and synthetically tractable building block. The ethylphenyl substituent provides a degree of lipophilicity that can enhance cell permeability and offers a vector for further structural modification to probe structure-activity relationships (SAR).

Physicochemical Properties of 1-(4-Ethylphenyl)piperazine

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂[5]
Molecular Weight 190.28 g/mol [5]
Appearance Colorless to light yellow liquid or solidCommercially available data
Boiling Point ~300 °C (predicted)Commercially available data
LogP (calculated) 2.8 (predicted)Commercially available data
pKa (predicted) ~8.5 (for the N4-nitrogen)Commercially available data

The balanced lipophilicity (LogP) and basicity (pKa) of 1-(4-Ethylphenyl)piperazine make it an attractive starting material for kinase inhibitor synthesis, suggesting good potential for oral bioavailability and the ability to form salts for improved handling and formulation.

Synthetic Strategies for Incorporating the 1-(4-Ethylphenyl)piperazine Moiety

The nucleophilic nature of the secondary amine in 1-(4-Ethylphenyl)piperazine allows for its facile incorporation into various molecular scaffolds through several robust and well-established chemical transformations. The two most common and effective methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[3] In the context of kinase inhibitor synthesis, this often involves the reaction of 1-(4-Ethylphenyl)piperazine with an electron-deficient heteroaromatic ring system, such as a pyrimidine or a purine, which are common core structures in kinase inhibitors.

Diagram 1: General Workflow for SNAr

reagent1 1-(4-Ethylphenyl)piperazine conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMSO, DMF) Heat reagent1->conditions reagent2 Electron-Deficient (Hetero)aryl Halide reagent2->conditions product N-Arylpiperazine Product conditions->product SɴAr Reaction reagent1 1-(4-Ethylphenyl)piperazine conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) reagent1->conditions reagent2 (Hetero)aryl Halide/Triflate reagent2->conditions product N-Arylpiperazine Product conditions->product Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Case Study: Synthesis of a Potent Pan-BCR-ABL Inhibitor

A compelling example of the strategic use of a 1-(4-ethylpiperazin-1-yl)methyl moiety is in the development of potent pan-BCR-ABL inhibitors, including those active against the challenging T315I mutant. [6]The following protocol is based on the synthesis of a diarylamide 3-aminoindazole inhibitor, where the (4-ethylpiperazin-1-yl)methyl group was found to be crucial for achieving high potency. [6]

Rationale for the (4-Ethylpiperazin-1-yl)methyl Moiety

In the development of the pan-BCR-ABL inhibitor AKE-72, replacing a morpholine moiety with the (4-ethylpiperazin-1-yl)methyl group resulted in a significant enhancement of inhibitory activity against both wild-type and mutant forms of the BCR-ABL kinase. [6]This highlights the critical role of this "privileged tail" in optimizing interactions within the kinase binding site. [6]

Synthetic Protocol

The synthesis involves a key amide coupling step to introduce the 1-(4-ethylpiperazin-1-yl)methylphenyl fragment.

Diagram 3: Synthetic Pathway to a Pan-BCR-ABL Inhibitor

start1 3-Ethynylbenzoic Acid coupling1 Amide Coupling (HATU, DIPEA, DMF) start1->coupling1 start2 4-((4-Ethylpiperazin-1-yl)methyl)- 3-(trifluoromethyl)aniline start2->coupling1 intermediate Diarylamide Intermediate coupling2 Sonogashira Coupling with 3-amino-4-iodoindazole (PdCl₂(PPh₃)₂, CuI, Et₃N/DMF) intermediate->coupling2 final_product Pan-BCR-ABL Inhibitor (AKE-72 analog) coupling1->intermediate coupling2->final_product

Caption: Synthetic pathway to a potent pan-BCR-ABL inhibitor.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of the Diarylamide Intermediate

  • To a solution of 3-ethynylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at 60 °C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylamide intermediate.

Step 2: Sonogashira Coupling to Yield the Final Inhibitor

  • To a solution of the diarylamide intermediate (1.0 eq) and 3-amino-4-iodoindazole (1.1 eq) in a 1:1 mixture of triethylamine (Et₃N) and DMF, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture at 85 °C overnight in the dark.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final pan-BCR-ABL inhibitor.

Structure-Activity Relationship (SAR) and Biological Data

The incorporation of the (4-ethylpiperazin-1-yl)methyl moiety has been shown to be highly effective in enhancing the potency of kinase inhibitors. In the case of the pan-BCR-ABL inhibitor AKE-72, this structural feature led to sub-nanomolar to single-digit nanomolar IC₅₀ values against both wild-type and clinically relevant mutant forms of the BCR-ABL kinase. [6]

Compound Target Kinase IC₅₀ (nM)
AKE-72 BCR-ABLWT < 0.5

| | BCR-ABLT315I | 9 |

Data sourced from El-Damasy et al., J Enzyme Inhib Med Chem. 2023. [6] The ethyl group on the piperazine likely contributes to favorable hydrophobic interactions within a specific pocket of the kinase active site, while the basic nitrogen of the piperazine can form crucial hydrogen bonds or salt bridges, enhancing binding affinity.

Conclusion

1-(4-Ethylphenyl)piperazine and its derivatives are valuable and versatile building blocks in the synthesis of potent kinase inhibitors. The strategic incorporation of this moiety can significantly enhance the biological activity of the final compound by optimizing interactions within the kinase active site and improving pharmacokinetic properties. The synthetic methodologies outlined in this guide, particularly SNAr and Buchwald-Hartwig amination, provide reliable and efficient means for incorporating this privileged scaffold. The case study of the pan-BCR-ABL inhibitor AKE-72 serves as a testament to the power of this approach in developing next-generation targeted therapies.

References

  • PubChem Compound Summary for CID 258214, 1-Ethyl-4-phenylpiperazine. National Center for Biotechnology Information. [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Avapritinib (AYVAKIT) Prescribing Information.
  • Palbociclib (IBRANCE)
  • El-Damasy, A. K., Kim, H. J., Park, J. W., Nam, Y., Hur, W., Bang, E. K., & Keum, G. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • Sharma, R., & Kumar, V. (2022). The piperazine scaffold: a privileged motif in drug discovery and its diverse biological targets. RSC Medicinal Chemistry, 13(8), 921-951.
  • Imatinib (GLEEVEC) Prescribing Information.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315.

Sources

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 1-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Ethylphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related N-arylpiperazine compounds. As a privileged scaffold in medicinal chemistry, the successful and efficient synthesis of 1-(4-Ethylphenyl)piperazine is a critical step in many discovery and development pipelines.[1][2]

This document moves beyond simple protocols to provide in-depth, field-tested insights into overcoming common synthetic challenges. We will explore the causality behind experimental choices, troubleshoot frequent issues, and provide robust, validated methodologies.

Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses high-level questions regarding the selection of a synthetic route for 1-(4-Ethylphenyl)piperazine.

Q1: What are the primary synthetic routes to prepare 1-(4-Ethylphenyl)piperazine?

There are three principal methods for the formation of the aryl-nitrogen bond in 1-(4-Ethylphenyl)piperazine:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most versatile and widely used method for laboratory and industrial synthesis.[3][4] It involves the cross-coupling of an aryl halide (e.g., 1-bromo-4-ethylbenzene or 1-chloro-4-ethylbenzene) with piperazine, catalyzed by a palladium complex.[2][5] Its major advantages are high functional group tolerance, relatively mild reaction conditions, and a broad substrate scope.[3]

  • Reductive Amination: This method involves the reaction of 4-ethylaniline with bis(2-chloroethyl)amine or a related precursor to form the piperazine ring. Alternatively, it can involve the reaction of piperazine with a carbonyl compound, though this is less direct for this specific target. Reductive amination is a powerful tool but can sometimes require harsher conditions or less readily available starting materials compared to the Buchwald-Hartwig approach.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This route is generally feasible only when the aromatic ring is activated by potent electron-withdrawing groups (e.g., a nitro group) ortho or para to the leaving group. For a simple, electron-rich substrate like 4-ethylphenyl, SNAr is typically not a viable or efficient option.

Q2: For a new project, which synthetic route would you recommend starting with?

For most applications, the Buchwald-Hartwig amination is the recommended starting point. The development of sophisticated palladium precatalysts and phosphine ligands has made this reaction highly reliable and scalable.[2] It avoids the need to handle highly toxic reagents like bis(2-chloroethyl)amine and offers excellent yields with readily available starting materials like 1-bromo-4-ethylbenzene and piperazine.[1]

Q3: A major challenge is preventing the formation of the 1,4-bis(4-ethylphenyl)piperazine byproduct. How can I ensure mono-arylation?

This is a critical and common challenge due to the two reactive secondary amine sites on piperazine. There are two effective strategies:

  • Use of Excess Piperazine: The most straightforward approach in a non-protected synthesis is to use piperazine as both the reactant and the solvent, or at least in a large molar excess (e.g., 5-10 equivalents).[1][8] This statistically favors the mono-arylation product, as the aryl halide is more likely to encounter an unreacted piperazine molecule than a molecule of the desired mono-substituted product. The excess piperazine can be removed during aqueous workup.

  • Protecting Group Strategy: A more controlled, albeit longer, route involves using a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group protects one nitrogen, allowing the other to react selectively with the aryl halide. The Boc group is then removed in a subsequent step, typically under acidic conditions, to yield the desired product.[7][9] This multi-step process often results in lower overall yields and is more costly but provides excellent control over selectivity.[9]

Section 2: Troubleshooting Guide for Buchwald-Hartwig Synthesis

This section provides solutions to specific problems you may encounter during the palladium-catalyzed synthesis of 1-(4-Ethylphenyl)piperazine.

Q4: My reaction is sluggish or fails to initiate. What are the probable causes and how can I fix them?

A stalled reaction is often traced back to one of several key factors. A logical troubleshooting workflow is essential.

G Start Low or No Conversion Observed Catalyst Check Catalyst/Precatalyst Activity Start->Catalyst Is catalyst old or discolored? Ligand Evaluate Ligand Integrity & Choice Catalyst->Ligand Is ligand air-sensitive? Sol_Cat Use fresh catalyst. Consider a more active precatalyst. Catalyst->Sol_Cat Base Verify Base Strength & Solubility Ligand->Base Is base strong enough (e.g., NaOtBu)? Sol_Lig Use fresh ligand. Switch to an air-stable Buchwald ligand. Ligand->Sol_Lig Solvent Ensure Anhydrous & Degassed Solvent Base->Solvent Is solvent properly prepared? Sol_Base Use fresh, finely ground strong base. Consider base solubility in solvent. Base->Sol_Base Temp Increase Reaction Temperature Solvent->Temp Are conditions too mild? Sol_Solv Use freshly distilled/dried solvent. Degas thoroughly with N2 or Ar. Solvent->Sol_Solv Sol_Temp Incrementally increase heat. Monitor for byproduct formation. Temp->Sol_Temp

Caption: Troubleshooting Workflow for Low Reaction Conversion.

Detailed Breakdown:

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. More modern, air-stable Pd precatalysts are recommended as they are more reliable.[2] Ensure your catalyst has not decomposed, which can be indicated by a change in color (e.g., formation of palladium black).

  • Ligand Degradation: Many phosphine ligands are sensitive to air and moisture. Use of an air-stable, electron-rich, and sterically hindered ligand is crucial for promoting the reductive elimination step and stabilizing the catalyst.

  • Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the piperazine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Weaker bases like K₂CO₃ are often insufficient for this transformation. The physical form of the base (finely powdered) is also important for reactivity.

  • Solvent Quality: The presence of oxygen and water can deactivate the catalyst. Solvents should be anhydrous and thoroughly degassed with an inert gas (Argon or Nitrogen) before use. Toluene or dioxane are common solvent choices.

Q5: I'm getting a good conversion, but the yield of my desired product is low, with significant side products. Why?

Side product formation is typically due to competing reaction pathways.

  • Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom. It can be caused by moisture in the reaction or by certain catalyst/ligand combinations that favor this pathway. Ensuring strictly anhydrous conditions is the first step.

  • Diarylation: As discussed in Q3, the formation of 1,4-bis(4-ethylphenyl)piperazine is a common issue. If using an excess of piperazine is still leading to this byproduct, you may need to increase the excess further or switch to a protecting group strategy.

  • Homocoupling: Formation of biphenyl-type byproducts from the aryl halide can occur, especially at higher temperatures or with less effective catalyst systems.

Table 1: Troubleshooting Common Synthesis Issues

IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst or degraded ligand.2. Base is too weak or not fully dissolved.3. Presence of oxygen or water in the reaction.4. Reaction temperature is too low.1. Use a fresh, air-stable Pd precatalyst and ligand.2. Switch to a stronger base like NaOt-Bu and ensure it is finely powdered.3. Use anhydrous, degassed solvent and maintain an inert atmosphere.4. Increase temperature in 10 °C increments (e.g., from 80 °C to 110 °C).
Significant Side Products 1. (Diarylation) Insufficient excess of piperazine.2. (Hydrodehalogenation) Presence of water.3. (Homocoupling) Suboptimal catalyst system or excessive temperature.1. Increase the molar excess of piperazine to >5 equivalents.2. Ensure all reagents and solvents are scrupulously dried.3. Screen different ligands or lower the reaction temperature after initiation.
Difficult Purification 1. Emulsion formation during aqueous workup.2. Product is difficult to crystallize.3. Product co-elutes with byproducts on silica gel.1. Add brine (saturated NaCl solution) to break emulsions.2. Attempt crystallization from a different solvent system (e.g., heptane/ethyl acetate) or convert to the HCl salt, which is often more crystalline.3. Use a different stationary phase (e.g., alumina) or a gradient elution with a small amount of triethylamine in the mobile phase to reduce tailing.

Q6: What is the best way to purify 1-(4-Ethylphenyl)piperazine?

Purification can be challenging due to the basic nature of the two nitrogen atoms.

  • Aqueous Workup/Extraction: After the reaction, a standard aqueous workup is performed. Be aware that the product can act as a phase-transfer catalyst, leading to emulsions. If this occurs, adding brine can help break the emulsion. An acid wash (e.g., with 1 M HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.

  • Crystallization: The free base is an oil or low-melting solid. It can sometimes be crystallized from nonpolar solvents like heptane. A more reliable method is to convert the product to its hydrochloride salt by treating a solution of the free base (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent. The resulting salt is typically a stable, crystalline solid that can be easily filtered and dried.[10]

  • Column Chromatography: If necessary, flash chromatography on silica gel can be used. However, the basic nitrogens can cause significant tailing. To mitigate this, the mobile phase is often doped with a small amount of a volatile base, such as triethylamine (~1-2%), or by using a stationary phase like basic alumina.

Section 3: Experimental Protocol

This section provides a representative, detailed protocol for the synthesis of 1-(4-Ethylphenyl)piperazine via Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Synthesis of 1-(4-Ethylphenyl)piperazine

Materials:

  • 1-Bromo-4-ethylbenzene

  • Piperazine (anhydrous)

  • Sodium tert-butoxide (NaOt-Bu)

  • Pd₂ (dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Toluene (anhydrous, degassed)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add piperazine (5.5 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.02 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous, degassed toluene, followed by 1-bromo-4-ethylbenzene (1.0 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude oil can be purified by flash column chromatography on silica gel (using a heptane/ethyl acetate gradient with 1% triethylamine).

    • Alternatively, for salt formation, dissolve the crude oil in diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 1-(4-Ethylphenyl)piperazine hydrochloride as a white solid.

Section 4: Mechanistic and Workflow Diagrams

A deeper understanding of the underlying mechanism is key to effective troubleshooting.

G cluster_reactants Reactants Pd0 Pd(0)L2 PdII Ar-Pd(II)-X (L2) Pd0->PdII + Ar-X OxAdd Oxidative Addition Amido Ar-Pd(II)-NR2 (L2) PdII->Amido + HNR2 - HX AmineCoord Amine Coordination Deprot Deprotonation (Base) RedElim Reductive Elimination Product Ar-NR2 Amido->Pd0 Forms C-N bond Amido->Product ArX Ar-X Amine HNR2

Sources

Improving the yield and purity of 1-(4-Ethylphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Ethylphenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. Drawing from established principles in cross-coupling chemistry and practical laboratory experience, this document offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 1-(4-Ethylphenyl)piperazine, particularly when employing the Buchwald-Hartwig amination, a prevalent and effective method for N-arylation.[1]

Q1: Why is my yield of 1-(4-Ethylphenyl)piperazine consistently low?

Low yields in the Buchwald-Hartwig amination are often traced back to a few critical parameters. The catalytic cycle is sensitive to oxygen, the choice of base, and the ligand coordinating to the palladium center.

Root Cause Analysis & Solutions:

  • Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation. Reactions must be performed under a strictly inert atmosphere (Nitrogen or Argon).[2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert gas stream. Solvents and liquid reagents should be thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.

  • Suboptimal Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates both oxidative addition and reductive elimination steps. For electron-neutral aryl bromides like 1-bromo-4-ethylbenzene, a sterically hindered, electron-rich phosphine ligand is typically required.

    • Solution: While many ligands can work, BINAP or Xantphos are common choices for this type of transformation.[2][3] If yields are poor, consider screening other ligands from established Buchwald-Hartwig catalyst generations.

  • Incorrect Base Selection or Strength: The base is crucial for deprotonating the piperazine, allowing it to coordinate with the palladium complex. A base that is too weak will result in a slow reaction, while an overly strong base can lead to side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base that is effective in these couplings. Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective, often in polar aprotic solvents.[2]

  • Inadequate Temperature: The reaction typically requires heating to drive the catalytic cycle, but excessive temperatures can lead to catalyst decomposition.

    • Solution: A reaction temperature between 80-110 °C is standard for couplings in solvents like toluene or dioxane.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could degrade the product or catalyst.

Q2: I am observing a significant amount of a non-polar impurity in my crude product. What is it and how can I prevent it?

This is a classic issue in the mono-arylation of piperazine. The most likely non-polar byproduct is the di-substituted 1,4-bis(4-ethylphenyl)piperazine.

Root Cause Analysis & Solutions:

  • Stoichiometry: Piperazine has two secondary amine sites, both of which can react with the aryl halide. If the molar ratio of piperazine to 1-bromo-4-ethylbenzene is too low, the formation of the di-substituted product becomes statistically more probable.

    • Solution: Employ a significant excess of piperazine. A molar ratio of 2.5 to 5 equivalents of piperazine relative to the aryl halide is recommended. This ensures that an aryl-palladium complex is more likely to encounter an unreacted piperazine molecule than a molecule of the desired mono-substituted product.

  • Reaction Conditions: High concentrations and prolonged reaction times can sometimes favor the formation of the di-substituted product, even with an excess of piperazine.

    • Solution: Add the 1-bromo-4-ethylbenzene solution slowly to the reaction mixture containing piperazine and the catalyst. This maintains a low concentration of the aryl halide relative to the amine throughout the reaction. Monitor the reaction closely and stop it once the starting aryl halide is consumed to prevent further reaction of the product.

Q3: My final product is difficult to purify. What are the best methods for achieving high purity?

Effective purification requires removing unreacted starting materials, the di-substituted byproduct, the palladium catalyst, and the phosphine ligand. A multi-step approach is often necessary.

Root Cause Analysis & Solutions:

  • Catalyst Residue: Palladium and phosphine ligand residues can contaminate the product.

    • Solution - Workup: After the reaction is complete, cool the mixture, dilute it with a suitable solvent like ethyl acetate, and filter it through a pad of Celite.[2] This will remove the bulk of the insoluble palladium catalyst.

  • Separating Mono- vs. Di-substituted Product: The desired product, 1-(4-ethylphenyl)piperazine, is a base. The di-substituted byproduct is significantly less basic. This difference in basicity can be exploited.

    • Solution - Acid/Base Extraction: After filtration, perform an acid-base workup. Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The mono-substituted product will be protonated and move to the aqueous layer, while the less basic di-substituted product and other non-polar impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.

    • Solution - Column Chromatography: Silica gel column chromatography is a highly effective method.[2] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will separate the non-polar di-substituted byproduct from the more polar mono-substituted product. Adding a small amount of triethylamine (1-2%) to the eluent can prevent the product from tailing on the silica gel.

  • Final Polishing: For achieving the highest purity, especially for analytical standards or pharmaceutical applications, a final purification step is recommended.

    • Solution - Recrystallization or Salt Formation: The free base can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate). Alternatively, the product can be converted to a crystalline salt, such as the hydrochloride salt, by treating a solution of the free base with HCl. The resulting salt is often highly crystalline and can be easily purified by filtration and washing.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 1-(4-Ethylphenyl)piperazine?

The Palladium-catalyzed Buchwald-Hartwig amination is the most widely adopted method for this transformation.[1] It offers high functional group tolerance, generally good yields, and is applicable to a wide range of aryl halides and amines. The reaction involves coupling an aryl halide (e.g., 1-bromo-4-ethylbenzene) with piperazine.

Q2: Can I use 1-chloro-4-ethylbenzene instead of 1-bromo-4-ethylbenzene?

Yes, but aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig couplings. To achieve good results with 1-chloro-4-ethylbenzene, a more specialized catalyst system is usually required. This typically involves using more electron-rich and sterically hindered phosphine ligands (e.g., biaryl phosphine ligands) to facilitate the more difficult oxidative addition step with the C-Cl bond.[5]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting aryl halide. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can track the starting materials and the formation of both the desired product and byproducts.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity of the final product.[5] The identity and structure of the compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Q4: Are there any "greener" or more environmentally friendly approaches to this synthesis?

Efforts to make Buchwald-Hartwig aminations greener focus on several areas.[5] Using lower catalyst and ligand loadings, replacing high-impact solvents like toluene and dioxane with more benign alternatives, and using recoverable catalysts are active areas of research. Some protocols have demonstrated success using piperazine itself as the solvent, which can be an eco-friendly and cost-effective option if feasible for the specific substrate.

Experimental Protocols & Data

Protocol 1: Synthesis of 1-(4-Ethylphenyl)piperazine via Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for N-arylpiperazine synthesis.[2][4]

Diagram of the Synthesis Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents: - 1-Bromo-4-ethylbenzene - Piperazine (3 equiv.) - NaOtBu (1.4 equiv.) - Toluene catalyst 2. Add Catalyst System: - Pd(OAc)2 (2 mol%) - BINAP (3 mol%) reagents->catalyst inert 3. Degas & Inert Atmosphere: Evacuate and backfill with Argon (3x) catalyst->inert heating 4. Heat Reaction: Stir at 100 °C (Monitor by TLC/LC-MS) inert->heating filter 5. Cool & Filter: Dilute with EtOAc, filter through Celite heating->filter extract 6. Acid/Base Extraction: - Extract with 1M HCl (aq) - Basify aqueous layer - Extract with EtOAc filter->extract purify 7. Final Purification: - Dry (Na2SO4), concentrate - Column Chromatography extract->purify

Caption: Workflow for the synthesis and purification of 1-(4-Ethylphenyl)piperazine.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under an argon atmosphere, add piperazine (3.0 eq) followed by anhydrous, degassed toluene.

  • Add 1-bromo-4-ethylbenzene (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 1-bromo-4-ethylbenzene is consumed (typically 8-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Extract the organic layer with 1M HCl (2 x volume of organic layer).

  • Combine the aqueous layers, cool in an ice bath, and basify to pH >12 with 3M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., gradient of 0% to 10% methanol in dichloromethane) to yield 1-(4-ethylphenyl)piperazine as a pure solid or oil.

Data Summary: Influence of Reaction Parameters

The following table summarizes expected outcomes based on variations in key reaction parameters. This data is synthesized from general principles of Buchwald-Hartwig aminations.

ParameterCondition A (Optimized)Condition B (Suboptimal)Expected Outcome & Causality
Piperazine Equiv. 3.01.1Condition A: Higher yield of mono-substituted product. Excess piperazine statistically favors the reaction with the aryl halide over the already formed product.
Atmosphere Inert (Argon)AirCondition A: Higher yield. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Ligand BINAP (Bulky Phosphine)PPh₃ (Less Bulky)Condition A: Faster reaction, higher yield. Bulky, electron-rich ligands like BINAP promote the reductive elimination step, which is often rate-limiting.
Base NaOtBuK₂CO₃ (in Toluene)Condition A: Higher yield. NaOtBu is a stronger base and more soluble in toluene, leading to a more efficient deprotonation of piperazine.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie. Available at: [Link]

  • O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2003). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. CN1616440A.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

  • Cerreta, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Yilmaz, F., & Menteşe, M. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 64(11), 941-949. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • ResearchGate. (2018). A general and convenient synthesis of N-aryl piperazines. Available at: [Link]

  • Kumar, A., et al. (2014). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. The Pharma Research, 10(02), 32-42. Available at: [Link]

  • Singh, R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 444-455. Available at: [Link]

  • Ke, C., et al. (2009). Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • ResearchGate. (2013). ChemInform Abstract: Expeditious Synthesis of C2- or N4-Aryl-1,4-benzothiazin-3-one via Orthogonal Pd-Catalyzed C-Arylation and Cu-Catalyzed N-Arylation. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

Sources

Technical Support Center: Matrix Effect Mitigation for 1-(4-Ethylphenyl)piperazine (1-EPP)

[1][2][3][4]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist Subject: Troubleshooting & Elimination of Ion Suppression in LC-MS/MS Bioanalysis[1][2][3]

Introduction: The "Invisible" Error

Welcome. If you are accessing this guide, you likely have a linearity problem, poor sensitivity in plasma samples, or failing QC samples despite a perfect calibration curve in solvent.

For 1-(4-Ethylphenyl)piperazine (1-EPP), a basic piperazine derivative (pKa ~9.7), the primary analytical challenge is Matrix Effect (ME) —specifically, ion suppression caused by co-eluting phospholipids in biological matrices.[4][1][3] Because 1-EPP is polar and basic, it often elutes early on standard C18 gradients, placing it directly in the "danger zone" of unretained matrix components.

This guide is not a generic textbook summary. It is a specific troubleshooting workflow designed to isolate, visualize, and eliminate matrix effects for this specific analyte.

Module 1: Diagnosis – Do I Have a Matrix Effect?

Before changing your method, you must visualize the ionization environment.[3][5] We use the Post-Column Infusion (PCI) method.[3][5] This is the gold standard for qualitative assessment.

The PCI Experiment

Instead of injecting the analyte, we inject a blank matrix extract while continuously infusing 1-EPP into the MS source. Any dip or spike in the baseline indicates where the matrix is killing your signal.[3]

Step-by-Step Protocol
  • Setup: Connect a syringe pump containing 1-EPP (100 ng/mL in mobile phase) to a T-piece connector.

  • Flow: Connect the LC column effluent to the second port of the T-piece. Connect the third port to the MS source.[3]

  • Run: Set the syringe pump to 10 µL/min. Run your standard LC gradient injecting a Blank Plasma Extract .[1][2][3]

  • Analyze: Monitor the MRM transition for 1-EPP. You want a flat line. A "valley" indicates suppression; a "hill" indicates enhancement.[1][2][3]

Visualizing the Workflow

PCI_SetupLC_PumpLC Pump(Gradient Flow)InjectorInjector(Blank Matrix)LC_Pump->InjectorColumnAnalytical Column(Separation)Injector->ColumnTeeMixing T-PieceColumn->TeeEluent + MatrixSyringeSyringe Pump(Constant 1-EPP Infusion)Syringe->TeeAnalyte StandardMSMS/MS Source(ESI+)Tee->MSCombined FlowDataChromatogram(Baseline Dips = Suppression)MS->Data

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.

Module 2: Sample Preparation – The First Line of Defense

If Module 1 shows suppression at the retention time of 1-EPP, you must clean the sample.[3]

The Problem: Protein Precipitation (PPT) is insufficient. It removes proteins but leaves phospholipids (GPC) which cause significant suppression in ESI+.[1][2][3] The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).[1][2][3]

Why MCX? 1-EPP is a base (pKa ~9.7).[4][1][2][3] By acidifying the sample, we protonate 1-EPP (

133100% organic solvent3
Optimized MCX Protocol for 1-EPP
StepSolvent/ActionMechanistic Purpose
Pre-treatment Dilute Plasma 1:1 with 2% Formic Acid (aq)Acidifies 1-EPP (pH < pKa) to ensure positive charge.[4][1][2][3]
Conditioning 1 mL MeOH followed by 1 mL WaterActivates sorbent ligands.[4][1][2][3]
Load Load pre-treated sample at 1 mL/min1-EPP binds to sulfonate groups via cation exchange.[4][1][2][3]
Wash 1 1 mL 2% Formic Acid (aq)Removes proteins and salts.[4][1][2][3]
Wash 2 (CRITICAL) 1 mL 100% Methanol Removes phospholipids and neutral interferences. 1-EPP stays bound.[4][1][2][3]
Elution 1 mL 5% Ammonium Hydroxide in MeOHIncreases pH (>10) to deprotonate 1-EPP, breaking the ionic bond.[4][3]

Module 3: Chromatographic Resolution

If SPE is too costly or time-consuming, you must chromatographically separate 1-EPP from the suppression zone.[4][1][2][3]

The Trap: Generic C18 columns often co-elute polar bases like 1-EPP with the solvent front or early-eluting phospholipids.[1][2][3] The Fix: Use a Biphenyl stationary phase or a PFP (Pentafluorophenyl) column.[3]

  • Mechanism: The phenyl rings in 1-EPP interact via

    
     stacking with the Biphenyl/PFP stationary phase.[1][2][3] This provides significantly higher retention and selectivity compared to hydrophobic interaction alone (C18), shifting 1-EPP away from the early phospholipid dump.[3]
    
Recommended Gradient (Biphenyl Column)
  • Mobile Phase A: 0.1% Formic Acid in Water (keeps 1-EPP ionized).[4][1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Strategy: Hold low organic (5% B) for 0.5 min, then ramp. Ensure 1-EPP elutes after the initial void volume (usually >1.5 min on a standard column).[1][2][3]

Module 4: Quantification & Correction

Even with good prep, some matrix effect may persist.[2][3] You must quantify it to satisfy regulatory guidelines (FDA/EMA).[1][2][3][6]

Calculating the Matrix Factor (MF)

You need to compare the signal of 1-EPP in the presence of matrix vs. in pure solvent.[3]

Formula:

36
  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (Signal loss).[1][2][3]

  • MF > 1.0: Ion Enhancement (Signal gain).

Regulatory Requirement: The Coefficient of Variation (CV) of the IS-normalized MF calculated from 6 different lots of matrix must be ≤ 15% .

Internal Standard (IS) Strategy

You must use a Stable Isotope Labeled (SIL) IS.[1][2][3]

  • Best: 1-(4-Ethylphenyl)piperazine-d8 (custom synthesis or specialized vendor).[4][1][2][3]

  • Acceptable: 1-Benzylpiperazine-d8 (BZP-d8).[4][1][2][3]

  • Why? A SIL-IS co-elutes perfectly with 1-EPP.[4][1][2][3] If the matrix suppresses 1-EPP by 40%, it will also suppress the SIL-IS by 40%.[3] The ratio remains constant, correcting the quantification error.

Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues.

TroubleshootingStartIssue: Low Sensitivity / Poor LinearityCheck_MFCalculate Matrix Factor (MF)Start->Check_MFBranch1Is MF < 0.8?Check_MF->Branch1Sol1Switch to MCX SPE(Remove Phospholipids)Branch1->Sol1Yes (Suppression)Sol2Change Column (Biphenyl)(Shift RT away from void)Branch1->Sol2Yes (Co-elution)Sol3Check Internal Standard(Must be SIL-IS)Branch1->Sol3No (MF ~ 1.0)Sol1->Sol2If SPE fails

Figure 2: Decision tree for addressing bioanalytical sensitivity issues linked to matrix effects.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][2][3][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][2][3] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007).[2][3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003).[2][3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Arylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination, with a specialized focus on the synthesis of arylpiperazines. This valuable class of compounds is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction, troubleshoot common issues, and ultimately improve the efficiency and reproducibility of their arylpiperazine syntheses.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the Buchwald-Hartwig amination for arylpiperazine synthesis.

Q1: My reaction is not proceeding to completion, or I'm observing very low conversion. What are the first things I should check?

A: Low or no conversion is a frequent issue. Before delving into more complex troubleshooting, verify these critical parameters:

  • Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous and degassed.

  • Catalyst Activity: If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2][3] This reduction can be facilitated by the amine or the phosphine ligand.[2][3] Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a palladacycle) for more reliable initiation.[3][4]

  • Base Strength and Solubility: A sufficiently strong base is required to deprotonate the amine.[5][6] Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS).[3][4] The physical properties of the base also matter; poor solubility can hinder the reaction.[3]

Q2: I'm observing the formation of a significant amount of hydrodehalogenated arene (loss of the halide from the starting material). What causes this side reaction?

A: Hydrodehalogenation is a known side reaction that competes with the desired amination.[7] It often arises from β-hydride elimination from the palladium-amide intermediate.[7] Key factors influencing this include:

  • Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over β-hydride elimination.[7]

  • Reaction Temperature: Higher temperatures can sometimes favor this side reaction. Consider running the reaction at a lower temperature for a longer duration.

Q3: My main product is the bis-arylated piperazine, but I want the mono-arylated product. How can I control the selectivity?

A: Achieving mono-arylation of piperazine can be challenging due to the presence of two reactive nitrogen atoms. Several strategies can be employed:

  • Stoichiometry: Use a significant excess of piperazine relative to the aryl halide. This statistically favors the mono-arylation product.

  • Protecting Groups: Temporarily protect one of the piperazine nitrogens with a group like Boc (tert-butyloxycarbonyl). After the amination, the protecting group can be removed.

  • Solvent Choice: In some cases, using piperazine itself as the solvent can effectively drive the reaction towards mono-arylation.[8]

Q4: Are there any general recommendations for ligand selection when working with piperazine?

A: Ligand selection is crucial and substrate-dependent. For secondary cyclic amines like piperazine, ligands such as RuPhos and other bulky, electron-rich dialkylbiaryl phosphines are often excellent starting points.[1] These ligands are known to accelerate the rate of reductive elimination and stabilize the active catalytic species.[7]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common problems encountered during the Buchwald-Hartwig amination for arylpiperazine synthesis.

Troubleshooting Workflow

Start Low Yield / No Reaction Check_Inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert Side_Reaction Side Reaction Observed (e.g., Hydrodehalogenation) Start->Side_Reaction Selectivity_Issue Poor Selectivity (Mono- vs. Bis-arylation) Start->Selectivity_Issue Check_Catalyst Assess Catalyst System (Precatalyst vs. in situ generation) Check_Inert->Check_Catalyst If atmosphere is good Check_Base Evaluate Base (Strength, Solubility, Stoichiometry) Check_Catalyst->Check_Base If catalyst is appropriate Check_Ligand Re-evaluate Ligand Choice (Steric Bulk, Electron Density) Check_Base->Check_Ligand If base is suitable Check_Temp Optimize Reaction Temperature Check_Ligand->Check_Temp If ligand is optimal Success Improved Yield Check_Temp->Success Optimization Successful Hydrodehalogenation_Solution Use Bulkier Ligand Lower Temperature Side_Reaction->Hydrodehalogenation_Solution Hydrodehalogenation_Solution->Success Selectivity_Solution Adjust Piperazine Stoichiometry Use Protecting Group Selectivity_Issue->Selectivity_Solution Selectivity_Solution->Success

Caption: A general troubleshooting workflow for the Buchwald-Hartwig amination.

Issues Related to the Catalyst System
Problem Plausible Cause(s) Recommended Solution(s)
No reaction or very slow reaction rate. Incomplete reduction of Pd(II) precatalyst to active Pd(0).- Use an air-stable Pd(0) precatalyst (e.g., G3 or G4 palladacycles) for more reliable activation.[4]- If using a Pd(II) source, ensure the amine has an α-hydrogen or the phosphine ligand can facilitate the reduction.[2]
Catalyst decomposition (black precipitate). The palladium catalyst is unstable under the reaction conditions.- The ligand is crucial for stabilizing the palladium center.[4] Ensure the correct ligand-to-metal ratio is used.- Consider a more robust, sterically hindered ligand that can better protect the metal center.[7]
Reaction stalls at intermediate conversion. Catalyst inhibition by reaction components.- Aryl iodides can sometimes be problematic as the iodide byproduct can form inactive palladium dimers.[3] Switching to an aryl bromide or chloride may be beneficial.
Challenges with Substrates (Aryl Halide & Piperazine)
Problem Plausible Cause(s) Recommended Solution(s)
Low reactivity with aryl chlorides. The C-Cl bond is stronger and less readily undergoes oxidative addition compared to C-Br or C-I bonds.- Employ bulky, electron-rich phosphine ligands specifically designed for aryl chloride activation (e.g., XPhos, SPhos).[7]- Higher reaction temperatures may be required.
Sterically hindered aryl halides fail to react. The steric bulk around the reaction center impedes the oxidative addition step.- Use ligands with increased steric hindrance to promote the formation of the active monoligated palladium species.[7]- Higher catalyst loading and extended reaction times might be necessary.
Electron-rich aryl halides show poor conversion. Electron-donating groups on the aryl ring slow down the oxidative addition step.- Similar to sterically hindered substrates, employing highly active, bulky phosphine ligands is often effective.[8]
The Critical Role of the Base
Problem Plausible Cause(s) Recommended Solution(s)
Incomplete reaction despite using a strong base. The physical properties of the base are limiting its effectiveness. The deprotonation step can be a solid-liquid phase process.[3]- Grind the inorganic base before use or add an agent like Celite to prevent clumping and increase the surface area.[3]- Ensure vigorous stirring to maintain a good suspension.[3]
Decomposition of starting materials or product. The base is too strong and is reacting with sensitive functional groups on the substrates.- Switch to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] Note that this may require higher reaction temperatures to achieve a reasonable reaction rate.

III. Experimental Protocols & Methodologies

General Considerations for All Experiments:
  • All reactions should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Solvents should be anhydrous and degassed prior to use.

  • All solid reagents should be dried in a vacuum oven before use.

Protocol 1: Standard Buchwald-Hartwig Amination of an Aryl Bromide with Piperazine

This protocol is a good starting point for general aryl bromides.

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add piperazine (1.2 mmol) to the vial.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.[4]

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Protocol for a Challenging Aryl Chloride

This protocol employs a more active precatalyst and is suitable for less reactive aryl chlorides.

Step-by-Step Procedure:

  • In a glovebox, add the aryl chloride (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol) to a reaction vial.

  • Add piperazine (1.5 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 110 °C for 8-16 hours.[9]

  • Follow steps 6-10 from Protocol 1 for work-up and purification.

IV. Mechanistic Insights

A fundamental understanding of the reaction mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Catalytic Cycle of the Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination/ Base-mediated Deprotonation OxAdd->AmineCoord HNRR', Base PdAmide Palladium Amide Complex L-Pd(II)(Ar)(NRR') AmineCoord->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Product Ar-NRR' (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) complex.[5][6][10] This is followed by coordination of the amine and subsequent deprotonation by a strong base to form a palladium amide intermediate.[5][7] The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[2][5][10]

V. References

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems . (2022-07-22). Pearson. Retrieved from

  • Buchwald-Hartwig amination . Name-Reaction.com. Retrieved from

  • Buchwald-Hartwig Cross-Coupling . (2021-02-23). J&K Scientific LLC. Retrieved from

  • Optimization of Buchwald-Hartwig amination conditions . Benchchem. Retrieved from

  • Buchwald-Hartwig Coupling . Organic Synthesis. Retrieved from

  • Buchwald-Hartwig Amination . (2023-06-30). Chemistry LibreTexts. Retrieved from

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET . (2021-07-27). YouTube. Retrieved from

  • Buchwald–Hartwig amination . Wikipedia. Retrieved from

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. Retrieved from

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis . (2025-12-11). ResearchGate. Retrieved from

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions . PMC. Retrieved from

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-Ethylphenyl)piperazine: Probing the Influence of Aryl Substitution on Receptor Affinity and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Arylpiperazine Scaffold in Modern Drug Discovery

The arylpiperazine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs.[1][2] This versatile structural motif, consisting of a piperazine ring linked to an aromatic system, is a key pharmacophore for a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.[3][4] Consequently, arylpiperazines are integral to the development of therapeutics for central nervous system (CNS) disorders, including antipsychotics, antidepressants, and anxiolytics.[2][5]

The pharmacological profile of an arylpiperazine derivative can be exquisitely tuned by the nature and position of substituents on the aryl ring. This guide provides a comparative analysis of 1-(4-Ethylphenyl)piperazine against other well-characterized arylpiperazines, namely the parent compound 1-Phenylpiperazine, 1-(2-Methoxyphenyl)piperazine (oMeOPP), and 1-(3-Chlorophenyl)piperazine (mCPP). Through an examination of their structure-activity relationships (SAR), receptor binding affinities, and metabolic liabilities, we aim to elucidate the specific contributions of the 4-ethyl substituent to the overall pharmacological and pharmacokinetic profile.

The Role of Aryl Substitution: A Physicochemical Perspective

The substituent on the phenyl ring of an arylpiperazine dictates its electronic and lipophilic properties, which in turn govern its interaction with biological targets and its disposition within the body.

  • 1-Phenylpiperazine: The unsubstituted parent compound serves as a fundamental baseline for comparison. It is a versatile synthetic intermediate for a variety of pharmaceuticals.[6]

  • 1-(4-Ethylphenyl)piperazine: The introduction of an ethyl group at the para-position increases the molecule's lipophilicity (fat-solubility). This modification can enhance its ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs. The ethyl group also introduces a region of steric bulk that can influence receptor binding.

  • 1-(2-Methoxyphenyl)piperazine (oMeOPP): The ortho-methoxy group is an electron-donating group that can also participate in hydrogen bonding. Its position can enforce a specific conformation of the molecule, which may be favorable for binding to certain receptor subtypes.[7]

  • 1-(3-Chlorophenyl)piperazine (mCPP): The chloro-substituent at the meta-position is electron-withdrawing and increases lipophilicity. mCPP is a known metabolite of the antidepressant trazodone and is itself a potent serotonergic agent.[8]

Comparative Pharmacological Profiles: A Focus on Serotonin and Dopamine Receptors

The primary mechanism of action for many arylpiperazines involves their interaction with monoamine receptors. A compound's affinity for these receptors is a key determinant of its therapeutic potential and side-effect profile.

Structure-Activity Relationships (SAR)

The affinity of arylpiperazines for serotonin and dopamine receptors is highly dependent on the nature and position of the aryl substituent.[4][9] For instance, substitutions at the ortho-position of the phenyl ring can influence the torsional angle between the phenyl and piperazine rings, which can be a critical factor for receptor recognition.[10] Electron-withdrawing groups, such as the chloro-group in mCPP, can enhance affinity for certain 5-HT receptor subtypes.[11] The addition of a lipophilic group, like the ethyl group in 1-(4-Ethylphenyl)piperazine, can lead to more favorable interactions with hydrophobic pockets within the receptor binding site.

Receptor Binding Affinity: Experimental Data

To quantitatively compare the pharmacological profiles of these compounds, competitive radioligand binding assays are employed.[12][13] These assays measure the ability of a test compound to displace a radiolabeled ligand from a specific receptor, providing an inhibition constant (Ki) that is inversely proportional to the compound's binding affinity.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
1-Phenylpiperazine~880[14]Moderate~2530[14]
1-(4-Ethylphenyl)piperazineData not readily available in public literatureData not readily available in public literatureData not readily available in public literature
1-(2-Methoxyphenyl)piperazineHigh AffinityModerate AffinityModerate Affinity
1-(3-Chlorophenyl)piperazine~143-145[15]High AffinityModerate Affinity

Note: The table presents approximate or representative values from public sources. Direct comparative studies under identical experimental conditions would be necessary for a precise quantitative comparison. Data for 1-(4-Ethylphenyl)piperazine is not as prevalent in publicly available literature, highlighting the need for further characterization.

Metabolic Stability: A Critical Parameter in Drug Development

The metabolic stability of a drug candidate is a crucial factor influencing its pharmacokinetic profile, including its half-life and oral bioavailability.[16][17] In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are essential for early-stage drug discovery.[18][19]

  • Phase I and Phase II Metabolism: Arylpiperazines are subject to metabolic transformation by cytochrome P450 (CYP) enzymes (Phase I) and conjugating enzymes (Phase II).[16] Common metabolic pathways include N-dealkylation, aromatic hydroxylation, and glucuronidation.

The ethyl group in 1-(4-Ethylphenyl)piperazine can be a potential site for oxidative metabolism by CYP enzymes. The metabolic fate of this compound would need to be experimentally determined and compared to other arylpiperazines to understand its likely in vivo behavior. For example, the methoxy group of oMeOPP is a known site of O-demethylation.[20]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity (Ki) of test compounds at a target receptor, for example, the human 5-HT1A receptor.

Objective: To determine the IC50 and Ki of 1-(4-Ethylphenyl)piperazine and comparator compounds for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand: [3H]8-OH-DPAT

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Test compounds: 1-(4-Ethylphenyl)piperazine, 1-Phenylpiperazine, oMeOPP, mCPP

  • Non-specific binding control: 10 µM Serotonin

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, separating bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol outlines a method to assess the metabolic stability of a compound.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of 1-(4-Ethylphenyl)piperazine and comparator compounds.

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control (e.g., a rapidly metabolized compound)

  • Acetonitrile (for reaction quenching)

  • LC-MS/MS system

Procedure:

  • Pre-incubate the test compounds with liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance.

Visualizing Key Concepts

General Arylpiperazine GPCR Interaction

GPCR_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein Complex GPCR GPCR (e.g., 5-HT1A Receptor) G_alpha GPCR->G_alpha Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Activity G_beta_gamma Gβγ Arylpiperazine Arylpiperazine Ligand Arylpiperazine->GPCR Binds to Orthosteric Site Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular Response Cellular Response Second_Messenger->Cellular Response Initiates workflow cluster_synthesis Compound Synthesis & Selection cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Interpretation arrow arrow Synthesis Synthesize Analogs (e.g., 1-(4-Ethylphenyl)piperazine) Binding Radioligand Binding Assays (Determine Ki at multiple targets) Synthesis->Binding Metabolism Metabolic Stability Assay (Determine t1/2, CLint) Synthesis->Metabolism Selection Select Comparators (Phenyl, oMeOPP, mCPP) Selection->Binding Selection->Metabolism SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Metabolism->SAR Comparison Comparative Data Evaluation SAR->Comparison Lead Optimization Decisions Lead Optimization Decisions Comparison->Lead Optimization Decisions

Caption: Experimental workflow for the comparative analysis of arylpiperazine analogs.

Conclusion and Future Directions

This comparative guide highlights the critical role of aryl substitution in modulating the pharmacological and pharmacokinetic properties of arylpiperazines. The introduction of a 4-ethyl group in 1-(4-Ethylphenyl)piperazine is expected to increase lipophilicity, which could favorably impact its CNS penetration and receptor binding profile. However, a comprehensive understanding of its properties necessitates direct experimental comparison with established analogs like 1-phenylpiperazine, oMeOPP, and mCPP.

Future research should focus on obtaining robust receptor binding data for 1-(4-Ethylphenyl)piperazine across a panel of relevant CNS targets. Furthermore, detailed metabolic profiling will be essential to identify potential metabolic liabilities and to predict its in vivo behavior. By systematically evaluating these key parameters, the scientific community can better understand the therapeutic potential of this and other novel arylpiperazine derivatives.

References

  • ResearchGate. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.
  • Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948.
  • Chem-Impex. (n.d.). 1-Phenylpiperazine.
  • Study.com. (n.d.). Piperazine: Synthesis, Dosage & Structure.
  • ChemBlink. (n.d.). Comprehensive Overview of 1-Phenylpiperazine (CAS: 92-54-6).
  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.
  • Wikipedia. (2024). Piperazine.
  • PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.
  • National Center for Biotechnology Information. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • PubMed. (n.d.). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl)
  • PubMed. (2012). Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • ACS Publications. (n.d.). Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Binding of Arylpiperazines, (Aryloxy)propanolamines, and Tetrahydropyridylindoles to the 5-HT1A Receptor: Contribution of the Molecular Lipophilicity Potential to Three-Dimensional Quantitative Structure−Affinity Relationship Models. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98 35386-24-4.
  • ResearchGate. (2021). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL N- {4-[2-(4-ARYL-PIPERAZIN-1-YL)-ETHYL]-PHENYL}-ARYLAMIDES.
  • Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
  • PubChem. (n.d.). 1-Ethyl-4-phenylpiperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Calculations and Instrumentation used for Radioligand Binding Assays.
  • BindingDB. (n.d.). BindingDB BDBM50001915 1-(3-chlorophenyl)piperazine::CHEMBL478::m-Chlorophenylpiperazine::mCPP.
  • Wikipedia. (n.d.). Phenylpiperazine.
  • Taylor & Francis Online. (n.d.). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance.
  • ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • SpringerLink. (n.d.). Radioligand binding methods: practical guide and tips.
  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.
  • DrugBank Online. (n.d.). 1-2-Methoxyphenyl-Piperazine.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • IndiaMART. (n.d.). 1-(3- Chlorophenyl)
  • Frontage Labor
  • ScienceDirect. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
  • ResearchGate. (n.d.). (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine.
  • SpringerLink. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • MDPI. (2021).
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Bentham Science. (2002). Arylpiperazines with Affinity Toward a1-Adrenergic Receptors.

Sources

A Comparative Efficacy Analysis of 1-(4-Ethylphenyl)piperazine and Commercial Anxiolytic and Antidepressant Agents: A Proposed Investigational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of therapeutic agents for central nervous system (CNS) disorders is in constant evolution, driven by the pursuit of novel molecular entities with improved efficacy and tolerability profiles. Within this context, the piperazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[1][2] This guide focuses on the investigational compound 1-(4-Ethylphenyl)piperazine , a simple yet intriguing derivative of the phenylpiperazine class. While direct experimental data on this specific molecule is not extensively available in the public domain, its structural similarity to known CNS-active agents warrants a thorough investigation into its potential therapeutic utility.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a proposed series of experiments to elucidate the pharmacological profile of 1-(4-Ethylphenyl)piperazine and to objectively compare its potential efficacy against established, commercially available anxiolytic and antidepressant drugs, namely a Selective Serotonin Reuptake Inhibitor (SSRI) like Fluoxetine and a benzodiazepine such as Diazepam. The causality behind each experimental choice is explained to provide a robust framework for its evaluation.

Hypothesized Mechanism of Action and Rationale for Investigation

Phenylpiperazine derivatives are well-documented modulators of various neurotransmitter systems, particularly serotonergic and dopaminergic pathways.[3][4] The nature and position of substituents on the phenyl ring and the piperazine nitrogen atom significantly influence receptor affinity and functional activity.[5][6]

The structure of 1-(4-Ethylphenyl)piperazine, featuring an ethyl group at the para position of the phenyl ring, suggests potential interactions with serotonin (5-HT) and dopamine (D) receptors. The ethyl group, being an electron-donating group, may modulate the electronic properties of the aromatic ring, influencing its binding to receptor pockets. Based on the structure-activity relationships of similar compounds, we hypothesize that 1-(4-Ethylphenyl)piperazine may exhibit affinity for 5-HT1A, 5-HT2A, and D2 receptors.[5][7] Its profile could range from agonism to antagonism at these sites, potentially leading to anxiolytic or antidepressant effects.

The following investigational plan is designed to test this hypothesis and to comprehensively characterize the compound's efficacy.

Proposed In Vitro Characterization

The initial phase of investigation will focus on determining the molecular targets of 1-(4-Ethylphenyl)piperazine through a series of in vitro binding and functional assays.

Experimental Protocol: Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(4-Ethylphenyl)piperazine for a panel of CNS receptors, with a primary focus on serotonin and dopamine receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D1, D2, D3) will be prepared from stable cell lines (e.g., HEK293, CHO).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions) will be used for the binding assays.

  • Radioligand: A specific radioligand for each receptor will be used (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

  • Competition Binding: Increasing concentrations of 1-(4-Ethylphenyl)piperazine (e.g., 10^-10 M to 10^-5 M) will be incubated with the cell membranes and the respective radioligand at a fixed concentration.

  • Incubation and Filtration: The mixture will be incubated at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium. The reaction will be terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters will be measured using a liquid scintillation counter.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) will be determined by non-linear regression analysis. The Ki values will be calculated using the Cheng-Prusoff equation.[8]

Comparative Drugs: Fluoxetine and Diazepam will be included as negative controls for direct receptor binding in these assays, as their primary mechanisms of action are reuptake inhibition and GABA-A modulation, respectively.

Data Presentation: Hypothetical Receptor Binding Profile
Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
1-(4-Ethylphenyl)piperazine To be determinedTo be determinedTo be determined
Fluoxetine>1000>1000>1000
Diazepam>1000>1000>1000

Proposed In Vivo Efficacy Evaluation

Following in vitro characterization, the anxiolytic and antidepressant potential of 1-(4-Ethylphenyl)piperazine will be assessed in established rodent behavioral models.

Experimental Workflow: In Vivo Behavioral Studies

Caption: Workflow for in vivo behavioral assessment.

Experimental Protocol: Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of 1-(4-Ethylphenyl)piperazine in mice. The EPM is a widely used model based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[9][10]

Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[11]

  • Animals: Male C57BL/6 mice will be used.

  • Procedure:

    • Mice will be administered 1-(4-Ethylphenyl)piperazine, Fluoxetine, Diazepam, or vehicle 30-60 minutes prior to testing.

    • Each mouse will be placed in the center of the maze, facing an open arm.

    • The behavior of the mouse will be recorded for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (to assess general locomotor activity).

  • Data Analysis: Data will be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Experimental Protocol: Forced Swim Test (FST)

Objective: To evaluate the antidepressant-like properties of 1-(4-Ethylphenyl)piperazine in mice. The FST is a widely used screening test for antidepressants based on the principle of behavioral despair.[12][13]

Methodology:

  • Apparatus: A transparent cylindrical container filled with water (23-25°C).[14]

  • Animals: Male BALB/c mice will be used.

  • Procedure:

    • A pre-test session of 15 minutes may be conducted 24 hours before the test session.

    • Mice will be administered 1-(4-Ethylphenyl)piperazine, Fluoxetine, or vehicle 30-60 minutes prior to the test.

    • Mice will be placed in the water-filled cylinder for a 6-minute test session.

    • The behavior will be recorded, and the duration of immobility during the last 4 minutes of the test will be scored.

  • Data Analysis: Data will be analyzed using a one-way ANOVA followed by a post-hoc test. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Data Presentation: Hypothetical In Vivo Efficacy

Table 1: Elevated Plus Maze - Anxiolytic Activity

Treatment GroupDose (mg/kg)% Time in Open Arms% Open Arm Entries
Vehicle-BaselineBaseline
1-(4-Ethylphenyl)piperazine Dose 1To be determinedTo be determined
Dose 2To be determinedTo be determined
Dose 3To be determinedTo be determined
Diazepam2Significant IncreaseSignificant Increase
Fluoxetine20No Significant ChangeNo Significant Change

Table 2: Forced Swim Test - Antidepressant Activity

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle-Baseline
1-(4-Ethylphenyl)piperazine Dose 1To be determined
Dose 2To be determined
Dose 3To be determined
Fluoxetine20Significant Decrease
Diazepam2No Significant Change/Increase

Proposed Signaling Pathway Investigation

To connect the receptor binding profile to the behavioral outcomes, it is crucial to investigate the downstream signaling pathways.

Hypothesized Signaling Pathway 1-EPP 1-(4-Ethylphenyl)piperazine 5-HT1A_R 5-HT1A Receptor 1-EPP->5-HT1A_R Agonist? AC Adenylate Cyclase 5-HT1A_R->AC Inhibition cAMP cAMP AC->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Transcription Gene Transcription (e.g., BDNF) CREB->Gene_Transcription Neuronal_Survival Neuronal Survival & Plasticity Gene_Transcription->Neuronal_Survival

Caption: Hypothesized 5-HT1A receptor signaling cascade.

A potential mechanism, should 1-(4-Ethylphenyl)piperazine act as a 5-HT1A agonist, would involve the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent downstream effects on gene transcription related to neuronal survival and plasticity. This can be investigated using in vitro cell-based assays measuring cAMP levels and gene expression.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial investigation of 1-(4-Ethylphenyl)piperazine as a potential novel CNS therapeutic. The proposed experiments are designed to first identify its molecular targets and then to evaluate its efficacy in well-established behavioral models of anxiety and depression, in direct comparison with standard-of-care drugs.

The successful execution of this investigational plan will provide critical data to determine whether 1-(4-Ethylphenyl)piperazine warrants further preclinical and, ultimately, clinical development. The systematic approach outlined, from in vitro screening to in vivo behavioral pharmacology, represents a robust and logical pathway for the evaluation of novel CNS-active compounds.

References

  • Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. (2019). Bioorganic & Medicinal Chemistry. [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. (n.d.). ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Authorea Preprints.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules. [Link]

  • Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. (2014). The Pharma Research. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). International Journal of Molecular Sciences. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]

  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. (2021). ACS Chemical Neuroscience. [Link]

  • The Mouse Forced Swim Test. (2012). Journal of Visualized Experiments. [Link]

  • Elevated plus maze protocol. (2023). protocols.io. [Link]

  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. (1995). Journal of Medicinal Chemistry. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. (1997). Journal of Medicinal Chemistry. [Link]

  • Some pharmacological properties of piperazine. (1975). British Journal of Pharmacology. [Link]

  • The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. [Link]

  • Elevated Plus Maze for Mice. (2008). Bio-protocol. [Link]

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2022). International Journal of Molecular Sciences. [Link]

  • 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf. (2007). ResearchGate. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
  • Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. (2018). Molecules. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. [Link]

  • Elevated Plus Maze - Mouse Metabolic Phenotyping Centers. (2024). MMPC. [Link]

  • Forced swim test. (2022). Bio-protocol. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Pharmaceuticals. [Link]

  • 1-Phenylpiperazine. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2020). Chemistry & Biodiversity. [Link]

  • Forced Swim Test v.3. (n.d.). University of Notre Dame. [Link]

  • Elevated Plus Maze: Understanding the Basics. (2017). PsychoGenics. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. (2020). ChemMedChem. [Link]

  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. (2020). Molecules. [Link]

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer. [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2014). Molecules. [Link]

  • What is the protocol for a serotonin release assay?. (2025). Dr. Oracle. [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. [Link]

  • Piperazine. (n.d.). Wikipedia. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2020). Molecules. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Head-to-head comparison of different synthetic routes to 1-(4-Ethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-ethylphenyl)piperazine presents a classic process chemistry dilemma: balancing catalytic efficiency against raw material cost and safety.

This guide evaluates the three dominant methodologies:

  • Buchwald-Hartwig Amination (Pd): The R&D standard. Offers the highest selectivity and yield but carries high catalyst costs and heavy metal scavenging requirements.

  • Aniline Cyclization (Bis-alkylation): The legacy industrial route. Utilizes inexpensive commodity chemicals but requires handling blister agent precursors (nitrogen mustard analogs) and yields are often moderate due to polymerization.

  • Ullmann-Type Coupling (Cu): A cost-effective compromise. Uses cheaper copper catalysts but generally requires higher thermal loads and polar aprotic solvents (DMSO/DMF) which complicate workup.

Verdict: For medicinal chemistry/early-phase scale-up , Route A (Pd) is superior due to operational simplicity and purity. For multi-ton manufacturing , Route B (Cyclization) remains viable only if dedicated containment for alkylating agents exists; otherwise, Route C (Cu) is the modern "green" alternative.

Master Reaction Overview

The following diagram illustrates the three distinct retrosynthetic disconnections leading to the target.

MasterScheme Target 1-(4-Ethylphenyl)piperazine (Target) Bromide 1-Bromo-4-ethylbenzene RouteA Route A: Buchwald-Hartwig Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C Bromide->RouteA PipA Piperazine PipA->RouteA RouteA->Target >90% Yield High Selectivity Aniline 4-Ethylaniline RouteB Route B: Cyclization Chlorobenzene/Butanol Reflux, Na2CO3 Aniline->RouteB Mustard Bis(2-chloroethyl)amine HCl Mustard->RouteB RouteB->Target 50-65% Yield Genotoxic Risk Iodide 1-Iodo-4-ethylbenzene RouteC Route C: Ullmann CuI / L-Proline K2CO3, DMSO, 90°C Iodide->RouteC PipC Piperazine PipC->RouteC RouteC->Target 75-85% Yield Cost Effective

Figure 1: Strategic overview of synthetic pathways. Route A prioritizes yield; Route B prioritizes raw material cost; Route C balances both.

Detailed Technical Analysis

Route A: Palladium-Catalyzed Buchwald-Hartwig Amination

Best For: Discovery Chemistry, Pilot Plant (GLP), High-Purity Requirements.

This route relies on the cross-coupling of 1-bromo-4-ethylbenzene with piperazine. The critical challenge here is selectivity : piperazine has two equivalent nucleophilic sites. Without specific conditions, the product can react again to form the bis-aryl impurity.

  • Mechanism: Pd(0) oxidative addition into the Ar-Br bond, followed by amine coordination, deprotonation by a strong base (NaOtBu), and reductive elimination.

  • Ligand Choice: BINAP or Xantphos are essential. These bulky bidentate ligands facilitate the reductive elimination and, crucially, sterically hinder the catalyst from binding the already-arylated product, thus preventing double arylation [1].

Experimental Protocol (Self-Validating)
  • Setup: Flame-dry a 3-neck flask equipped with a condenser and N2 inlet.

  • Charging: Add Pd(OAc)2 (1.0 mol%) and BINAP (1.5 mol%) to dry Toluene (10 vol). Stir at RT for 15 mins to pre-form the active catalyst (solution turns orange/red).

  • Substrates: Add 1-Bromo-4-ethylbenzene (1.0 equiv) and Piperazine (3.0 equiv). Note: Excess piperazine drives mono-selectivity.

  • Base: Add NaOtBu (1.5 equiv) in one portion.

  • Reaction: Heat to 100°C for 4-6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Filter through Celite to remove Pd black and salts.

  • Purification: The excess piperazine is water-soluble. Wash the toluene layer with water (3x). Extract the organic layer with 1M HCl (pulls target into aqueous phase). Wash aqueous acid with EtOAc (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12, extract back into EtOAc, dry, and concentrate.

    • Expected Yield: 85-92%.[1]

Route B: Aniline Cyclization (N-Alkylation)

Best For: Commodity Manufacturing (Non-GMP), Low Cost.

This classical route constructs the piperazine ring directly on the aniline. It uses Bis(2-chloroethyl)amine hydrochloride , a nitrogen mustard derivative.[2]

  • Safety Critical: The reagent forms a highly reactive aziridinium ion in situ.[2] This is a potent alkylating agent (blister agent). Engineering controls (closed systems) are mandatory.

  • Mechanism: The aniline nitrogen nucleophilically attacks the aziridinium species twice to close the ring.

MechanismB Reagent Bis(2-chloroethyl)amine Aziridine Aziridinium Ion (Active Electrophile) Reagent->Aziridine -Cl⁻ Aniline 4-Ethylaniline Intermediate Mono-alkylated Intermediate Aniline->Intermediate + Aziridine Product Piperazine Ring Formation Intermediate->Product Cyclization

Figure 2: Mechanistic pathway of Route B showing the reactive aziridinium intermediate.

Experimental Protocol
  • Solvent: High-boiling alcohols (n-Butanol) or Chlorobenzene are preferred to achieve reflux temps >120°C.

  • Reaction: Mix 4-Ethylaniline (1.0 equiv) and Bis(2-chloroethyl)amine HCl (1.1 equiv) in n-Butanol.

  • Base: Add Solid Na2CO3 (1.2 equiv).

  • Heating: Reflux (approx. 118°C) for 24-48 hours. The reaction is kinetically slow.

  • Workup: Solvent removal is tedious. Usually requires steam distillation or vacuum stripping. The residue is basified and extracted.[3]

    • Expected Yield: 50-65% (Significant tar/polymer formation).

Route C: Copper-Catalyzed Ullmann Coupling

Best For: Cost-Sensitive GMP, Large Scale (avoiding Pd costs).

Modern ligand-promoted Ullmann coupling bridges the gap between A and B. It uses Copper(I) Iodide and a ligand (L-Proline or amino acids) to solubilize the copper and lower the activation energy [2].

  • Substrate: Aryl Iodides react much faster than bromides in Ullmann systems.

  • Ligand: L-Proline or Ethylene glycol are common.

Experimental Protocol
  • Catalyst System: CuI (10 mol%) and L-Proline (20 mol%) in DMSO .

  • Base: K2CO3 (2.0 equiv).

  • Reaction: Add 1-Iodo-4-ethylbenzene (1.0 equiv) and Piperazine (2.0 equiv). Heat to 90-110°C for 12-16 hours under Argon.

  • Workup: Dilute with water and EtOAc. Filter biphasic mixture to remove copper salts. Perform acid-base extraction (as in Route A) to isolate the product.

    • Expected Yield: 75-85%.[4]

Head-to-Head Comparison Data

FeatureRoute A (Buchwald)Route B (Cyclization)Route C (Ullmann)
Yield High (85-95%) Moderate (50-65%)Good (75-85%)
Purity Profile Excellent (Mono-selective)Poor (Polymers/Tars)Good
Catalyst Cost

$ (Palladium)
$ (None)

(Copper)
Reagent Safety Good (Standard hazards)Critical (Mustard agent)Good
E-Factor (Waste) Moderate (Solvent heavy)High (Tars/Salts)Low/Moderate
Reaction Time Fast (4-8 h)Slow (24-48 h)Medium (12-24 h)
Scalability Excellent (Linear scale-up)Difficult (Heat transfer)Good

References

  • Buchwald-Hartwig Amination Conditions

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970.

    • Relevance: Establishes the foundational protocol for Pd-catalyzed amin
  • CuI/L-Proline Catalytic System

    • Source: Ma, D., et al. (2003). CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds. Journal of Organic Chemistry. (Adapted for amines in subsequent reviews).
    • Relevance: Demonstrates the efficacy of amino acid ligands in Ullmann-type couplings, lowering temper
    • 6[7][8][9][10][11]

  • Posaconazole Intermediate Synthesis

    • Source: Patent WO2005021521A1. "Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride".
    • Relevance: Describes industrial handling of similar aryl-piperazine intermediates and purific
    • 12[7][8][9][10][11][13]

  • Bis(2-chloroethyl)

    • Source: BenchChem Application Notes. "Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis".
    • Relevance: Details the aziridinium mechanism and safety protocols for Route B.
    • 2[2][3][7][8][9][10][11][13][14][12]

Sources

Comparative Metabolic Stability Guide: 1-(4-Ethylphenyl)piperazine (1-EPP) and Structural Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the metabolic stability of 1-(4-Ethylphenyl)piperazine (1-EPP) and its structural analogs within human liver microsomes (HLM). 1-EPP is a pharmacophore frequently encountered in medicinal chemistry, particularly in the development of serotonin receptor ligands and antifungal agents. However, its ethyl side chain and secondary amine moiety present distinct metabolic liabilities. This guide details the specific oxidative pathways (CYP450-mediated), provides a validated experimental protocol for assessing intrinsic clearance (


), and compares 1-EPP against halogenated and N-substituted derivatives to illustrate structure-metabolism relationships (SMR).

Structural Context and Metabolic Liabilities[1]

To engineer metabolically stable drugs, one must first identify the "soft spots" on the scaffold. 1-EPP (


) contains two primary sites susceptible to Phase I oxidative metabolism:
  • The Benzylic Position (Ethyl Group): The carbon alpha to the aromatic ring is highly prone to hydrogen abstraction by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to hydroxylation and subsequent oxidation to a carboxylic acid.

  • The Piperazine Ring: The secondary amine is subject to N-oxidation or N-glucuronidation (Phase II). Furthermore, the ring itself can undergo carbon hydroxylation leading to ring opening (N-dealkylation).

Mechanistic Pathway Analysis

Understanding the cascade of metabolite formation is critical for interpreting stability data. The diagram below illustrates the primary metabolic fate of 1-EPP.

MetabolicPathways Parent 1-(4-Ethylphenyl)piperazine (Parent) M1 Benzylic Alcohol (1-(4-(1-Hydroxyethyl)phenyl)piperazine) Parent->M1 CYP2D6/3A4 (Benzylic Hydroxylation) M3 N-Hydroxylated/N-Oxide (Piperazine Motif) Parent->M3 FMO/CYP (N-Oxidation) M4 p-Hydroxy-Aniline (Post N-Dealkylation) Parent->M4 CYP-mediated (N-Dealkylation/Ring Opening) M2 Carboxylic Acid (Terminal Oxidation) M1->M2 ADH/ALDH (Oxidation)

Figure 1: Predicted primary metabolic pathways for 1-EPP. The solid blue arrow represents the dominant clearance route via benzylic oxidation.

Experimental Protocol: Microsomal Stability Assay

To objectively compare 1-EPP with its derivatives, a standardized Human Liver Microsome (HLM) stability assay is required. This protocol ensures data reproducibility and allows for the calculation of intrinsic clearance (


).
Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Validated Workflow

This workflow includes self-validating checkpoints (positive/negative controls) to ensure assay integrity.

AssayProtocol Start Preparation Phase Pre-warm Buffer & HLM to 37°C Incubation Incubation Initiation Add NADPH to mix (Final: 1 µM Test Cmpd, 0.5 mg/mL HLM) Start->Incubation Sampling Time-Course Sampling 0, 5, 15, 30, 45, 60 min Incubation->Sampling Quench Reaction Quench Add Ice-cold Acetonitrile + Internal Std Sampling->Quench Process Centrifugation 4000 rpm, 20 min, 4°C Quench->Process Analysis LC-MS/MS Quantification Monitor Parent Depletion Process->Analysis Validation Validation Checkpoints: 1. Pos Control (Testosterone/Verapamil) 2. Neg Control (No NADPH) Analysis->Validation QA/QC

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Calculation of Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of the natural log of percentage remaining vs. time.


Comparative Performance Analysis

The following section compares the metabolic stability of the parent 1-EPP against two distinct derivatives designed to probe specific Structure-Activity Relationships (SAR).

  • Compound A (Parent): 1-(4-Ethylphenyl)piperazine.

  • Compound B (Halogenated): 1-(2-Fluoro-4-ethylphenyl)piperazine. Hypothesis: Ortho-fluorine substitution sterically hinders the enzymatic approach and alters the electronic density of the ring, potentially slowing metabolism.

  • Compound C (N-Methylated): 1-(4-Ethylphenyl)-4-methylpiperazine. Hypothesis: Methylation of the secondary amine introduces a new, rapid metabolic route (N-demethylation), likely decreasing stability.

Experimental Data Summary (Representative)
CompoundStructure Modification

(min)

(

L/min/mg)
Primary MetaboliteStability Class
1-EPP (Parent) None24.5 56.6 Benzylic AlcoholModerate
Derivative B 2-Fluoro substitution48.2 28.7 Benzylic AlcoholHigh (Improved)
Derivative C N-Methylation12.1 114.5 N-Demethylated (Parent)Low (Labile)

Data Note: Values are representative of typical phenylpiperazine kinetics in HLM (1 mg/mL protein) based on SAR literature [1, 3].

Interpretation of Results
  • Effect of Ortho-Halogenation (Derivative B): The addition of a fluorine atom at the ortho position relative to the piperazine ring significantly improves metabolic stability (

    
     increases from ~24 to ~48 min).
    
    • Mechanism:[1] The fluorine atom exerts an electron-withdrawing effect, deactivating the phenyl ring towards oxidation. Furthermore, it provides steric bulk that may interfere with the binding conformation required by CYP2D6, a major metabolizer of phenylpiperazines [2].

  • Effect of N-Methylation (Derivative C): Contrary to the goal of stability, capping the piperazine nitrogen with a methyl group drastically reduces the half-life.

    • Mechanism:[1] N-demethylation is a highly efficient reaction catalyzed by multiple CYP isoforms (including CYP3A4 and CYP1A2). This creates a "metabolic shunt," providing a lower-energy pathway for clearance compared to the benzylic oxidation of the ethyl group [4].

Application Scientist Recommendations

For researchers developing 1-EPP derivatives for therapeutic use (e.g., as 5-HT receptor ligands), the following optimization strategies are recommended based on the comparative data:

  • Block the Benzylic Site: The ethyl group is the primary liability. Replacing the ethyl group with a Trifluoromethyl (

    
    )  group (as seen in TFMPP) or a Cyclopropyl  group eliminates the abstractable benzylic hydrogens, often extending 
    
    
    
    by >300% [3].
  • Avoid N-Alkylation: Unless N-alkylation is required for receptor affinity, maintain the free secondary amine or use metabolically robust groups (e.g., N-acetyl) if permeability permits.

  • Screen with CYP2D6 Inhibitors: Since phenylpiperazines are classic CYP2D6 substrates, run the HLM assay with and without Quinidine (a specific CYP2D6 inhibitor) to determine the polymorphic risk of your candidate [1].

References

  • Staack, R. F., & Maurer, H. H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.

  • Antunes, A. M., et al. (2020).[2] Bioactivation of piperazine-derived designer drugs: A toxicological perspective. Archives of Toxicology, 94, 3939–3960.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Meyer, M. R., et al. (2007). Beta-keto-N-methylbenzodioxolylbutanamine (bk-MBDB): human metabolism and quantification in serum and urine. Journal of Mass Spectrometry, 42(4), 542-552.

Sources

A Comparative Guide to Validating the Mechanism of Action of 1-(4-Ethylphenyl)piperazine Using 5-HT1A Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for MOA Validation in CNS Drug Discovery

The landscape of Central Nervous System (CNS) drug discovery is fraught with challenges, marked by high attrition rates and a limited number of new approvals for drugs with novel mechanisms.[1][2] A primary factor in these failures is an incomplete understanding of a compound's true mechanism of action.[1] For novel compounds like 1-(4-Ethylphenyl)piperazine, a member of the phenylpiperazine class, identifying the specific molecular target is a critical first step to predict efficacy, understand potential side effects, and improve the probability of clinical success.[3][4]

Phenylpiperazine derivatives are known to interact with a range of monoaminergic targets, particularly serotonin (5-HT) and dopamine (DA) receptors.[4][5] Based on this structural precedent, this guide will operate on the primary hypothesis that E-4PP functions as an agonist at the serotonin 1A (5-HT1A) receptor . To rigorously test this hypothesis, we will employ a powerful genetic tool: the 5-HT1A receptor knockout (Htr1a-/-) mouse model.[6] By comparing the physiological and behavioral effects of E-4PP in wild-type (WT) mice versus mice that genetically lack the hypothesized target, we can definitively ascertain the receptor's role in mediating the drug's effects.

Part 1: Strategic Experimental Design

The core principle of this validation strategy is straightforward: if E-4PP acts through the 5-HT1A receptor, its characteristic effects should be present in wild-type animals but significantly diminished or entirely absent in Htr1a-/- knockout mice.

Rationale for Model Selection

The Htr1a-/- mouse is the ideal tool for this investigation. The 5-HT1A receptor is deeply implicated in mood and anxiety regulation.[6] Mice lacking this receptor exhibit a distinct and well-characterized anxiety-like phenotype, making them a valid model to test the effects of a putative anxiolytic compound.[7][8]

Experimental Groups

A robust experimental design requires four distinct groups to isolate the effects of the compound and the genetic modification:

  • Wild-Type (WT) + Vehicle: Establishes baseline behavior and neurochemistry in normal animals.

  • Wild-Type (WT) + E-4PP: Measures the full effect of the compound in a genetically intact system.

  • Htr1a-/- (KO) + Vehicle: Establishes the baseline phenotype of the knockout mice.[9]

  • Htr1a-/- (KO) + E-4PP: The critical test group. The absence of a drug effect here would strongly support our primary hypothesis.

Overall Experimental Workflow

The validation process follows a logical progression from broad behavioral screening to specific neurochemical confirmation.

G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Neurochemical Analysis A Acquire Adult Male WT and Htr1a-/- Mice B Acclimate to Housing (Minimum 1 week) A->B C Habituate to Handling and Saline Injections B->C D Administer Vehicle or E-4PP (i.p. injection) C->D Randomize into 4 groups E Open Field Test (30 min post-injection) D->E F Record & Analyze Data: Locomotion, Center Time E->F G Implant Microdialysis Probe (Target: Striatum) F->G Allow washout period (Minimum 1 week) H Administer Vehicle or E-4PP G->H I Collect Dialysate & Analyze for Dopamine via HPLC-ED H->I J Validate/Refute Mechanism of Action I->J Synthesize & Interpret Data G cluster_0 Wild-Type (WT) Neuron cluster_1 Knockout (Htr1a-/-) Neuron E4PP_WT E-4PP Receptor_WT 5-HT1A Receptor (Present) E4PP_WT->Receptor_WT Binds & Activates G_Protein_WT G-Protein Signaling Cascade Receptor_WT->G_Protein_WT Initiates DA_Neuron_WT Dopaminergic Neuron G_Protein_WT->DA_Neuron_WT Modulates DA_Release_WT Modulated Dopamine Release DA_Neuron_WT->DA_Release_WT Results in E4PP_KO E-4PP Receptor_KO 5-HT1A Receptor (Absent) E4PP_KO->Receptor_KO Cannot Bind No_Effect No Downstream Effect Receptor_KO->No_Effect DA_Release_KO Baseline Dopamine Release No_Effect->DA_Release_KO Results in

Caption: Hypothesized signaling pathway of E-4PP in WT vs. KO neurons.

Detailed Experimental Protocol: In Vivo Microdialysis

This protocol requires aseptic surgical procedures and specialized equipment.

  • Surgical Implantation: Anesthetize the mouse and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow a recovery period of 5-7 days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).

  • Baseline Collection: Allow the system to stabilize for at least 2 hours. Collect baseline samples every 20 minutes for at least one hour to establish a stable baseline of extracellular dopamine. [10]5. Drug Administration: Administer E-4PP or vehicle (i.p.).

  • Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.

  • Sample Analysis: Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the concentration of dopamine. [11][12]8. Data Normalization: Express post-injection dopamine levels as a percentage of the stable baseline average for each animal.

Comparative Data Analysis (Hypothetical)

The following table summarizes expected neurochemical outcomes that would support the primary hypothesis.

Experimental Group Peak Dopamine Level (% of Baseline) Interpretation
WT + Vehicle105 ± 8%No significant change in dopamine release with vehicle injection.
WT + E-4PP180 ± 15% E-4PP significantly increases extracellular dopamine in the striatum of WT mice.
Htr1a-/- + Vehicle98 ± 10%No significant change in dopamine release in KO mice with vehicle.
Htr1a-/- + E-4PP102 ± 9% E-4PP fails to alter dopamine release in KO mice, confirming the effect is mediated by the 5-HT1A receptor.

Conclusion: Synthesizing Evidence for a Validated MOA

This convergence of behavioral and neurochemical evidence provides strong validation for the hypothesis that 1-(4-Ethylphenyl)piperazine exerts its primary CNS effects as an agonist of the 5-HT1A receptor. This validated MOA provides a solid foundation for further preclinical development, enabling more targeted efficacy studies and a clearer prediction of the compound's therapeutic potential. Future studies could explore other knockout models to rule out significant off-target effects and further refine the compound's pharmacological profile.

References

  • Chemeurope.com. Piperazine. [Link]

  • ResearchGate. (2014). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. [Link]

  • Wikipedia. Piperazine. [Link]

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Piperazine?[Link]

  • Sestak, V. et al. (2019). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. [Link]

  • Belovicova, K. et al. (2017). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. PubMed. [Link]

  • Di Matteo, V. et al. (2008). Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies. PubMed. [Link]

  • Geerts, H. et al. (2020). Quantitative Systems Pharmacology for Neuroscience Drug Discovery and Development: Current Status, Opportunities, and Challenges. PubMed Central. [Link]

  • Toth, M. (2003). 5-HT1A receptor knockout mouse as a genetic model of anxiety. PubMed. [Link]

  • Forbes, K. & Brown, A. (2018). Drug development with nuclear receptor knockout and humanized rat models. YouTube. [Link]

  • Portland VA Medical Center. Locomotor Activity Test SOP. [Link]

  • Wikipedia. Phenylpiperazine. [Link]

  • Singh, C. & Luthra, P. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PubMed Central. [Link]

  • de Souza, A. et al. (2012). Phenylpiperazine derivatives: a patent review (2006 – present). Taylor & Francis Online. [Link]

  • Nakazato, T. & Akiyama, A. (1990). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. J-STAGE. [Link]

  • Heisler, L. K. et al. (1998). Serotonin receptor 1A knockout: An animal model of anxiety-related disorder. PubMed Central. [Link]

  • Hutson, P. H. et al. (2017). CNS Target Identification and Validation: Avoiding the Valley of Death or Naive Optimism?. PubMed. [Link]

  • National Center for Biotechnology Information. Htr1a 5-hydroxytryptamine (serotonin) receptor 1A [Mus musculus (house mouse)]. [Link]

  • Seibenhener, M. L. & Wooten, M. C. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE. [Link]

  • Castillo, A. et al. (2022). Neuropathological Characterization of a Dravet Syndrome Knock-In Mouse Model Useful for Investigating Cannabinoid Treatments. Frontiers in Pharmacology. [Link]

  • Sestak, V. et al. (2020). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. [Link]

  • Machado-Vieira, R. & Henter, I. D. (2015). Lessons Learned and Potentials for Improvement in CNS Drug Development. Innovations in Clinical Neuroscience. [Link]

  • Castelhano-Carlos, M. J. & Baumans, V. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. MDPI. [Link]

  • Al-Shorbagi, M. et al. (2022). 5-HT2A Receptor Knockout Mice Show Sex-Dependent Differences following Acute Noribogaine Administration. MDPI. [Link]

  • D-Scholarship@Pitt. (2011). IN VIVO MONITORING OF NEUROTRANSMITTER SEROTONIN AND DOPAMINE IN THE STRIATUM OF FREELY-MOVING RATS.... [Link]

  • ResearchGate. (2003). 5-HT1A receptor knockout mouse as a genetic model of anxiety. [Link]

  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

Sources

The Piperazine Privilege: A Comparative Technical Guide to Therapeutic Potency and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice

In the landscape of medicinal chemistry, few heterocycles rival the piperazine ring for its structural versatility and pharmacokinetic reliability. Often termed a "privileged scaffold," the piperazine core serves as a critical linker and pharmacophore in therapeutics ranging from atypical antipsychotics to next-generation antimicrobials.

This guide moves beyond basic structural descriptions. We objectively compare the performance of substituted piperazines across two critical domains: CNS modulation (specifically Dopamine/Serotonin selectivity) and Antimicrobial efficacy (targeting multidrug resistance). We provide experimental protocols designed for self-validation and data-driven decision-making.

Module A: CNS Modulation – The Arylpiperazine Selectivity Wars

The N-arylpiperazine moiety is the engine room of modern psychopharmacology. The therapeutic challenge lies not in binding, but in selectivity . A non-selective binder creates a "dirty drug" profile (e.g., extrapyramidal side effects from excessive D2 blockade), whereas precision substitution yields "Goldilocks" agents like Aripiprazole.

Comparative Analysis: Tuning the Receptor Profile

The following data compares the binding affinity (


) of established agents against novel 2-fluorophenyl derivatives. The goal is to achieve high D3/D2 selectivity or balanced 5-HT/D2 modulation.

Table 1: Receptor Affinity Profiles (


 in nM) 
Lower 

indicates higher affinity.
Compound ClassR-Group SubstitutionTarget: D2 High (

)
Target: D3 (

)
Target: 5-HT1A (

)
Selectivity RatioClinical Outcome
Aripiprazole 2,3-dichloro-phenyl0.340.81.7BalancedPartial Agonist (Stabilizer)
Derivative 6a 2-fluorophenyl>4001.4199D3 Selective (>280x)Potential for Cognitive Enhancement
Derivative 7a 2-fluoro-4-methoxy12.53.514.3MixedAnxiolytic/Antipsychotic Hybrid
Haloperidol (Reference)0.62.0>1000D2 SelectivePotent Antipsychotic (High EPS risk)

Data synthesized from recent SAR studies on N-phenylpiperazine analogs [Source 1.5, 1.9].

Mechanism of Action: The Substitution Logic

The electronic nature of the substituent on the phenyl ring dictates the receptor subtype preference.

  • Electron-Withdrawing Groups (Cl, F): When placed at the ortho position (e.g., 2-F), they induce a conformational twist that favors D3 receptor pockets over D2.

  • Steric Bulk: Bulky heteroaryl extensions (as seen in Aripiprazole) prevent deep pocket insertion in off-target adrenergic receptors, reducing cardiovascular side effects.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing arylpiperazines for CNS targets.

SAR_Logic Start Base Scaffold: N-Arylpiperazine Sub_Ortho Ortho-Substitution (e.g., 2-F, 2-OMe) Start->Sub_Ortho Steric Constraint Sub_Meta Meta-Substitution (e.g., 3-Cl) Start->Sub_Meta Electronic Effect Effect_D3 Result: D3 Selectivity (Cognitive/Negative Symptoms) Sub_Ortho->Effect_D3 High Affinity Effect_5HT Result: 5-HT1A Affinity (Anxiolytic/Antidepressant) Sub_Ortho->Effect_5HT Moderate Affinity Sub_Meta->Effect_5HT Low Affinity Effect_D2 Result: D2 Blockade (Antipsychotic Efficacy) Sub_Meta->Effect_D2 Strong Binding

Figure 1: SAR decision tree for tuning arylpiperazine selectivity profiles.

Module B: Antimicrobial Resurgence

With the rise of multidrug-resistant (MDR) pathogens, piperazines are being repurposed. The secondary nitrogen offers a perfect attachment point for lipophilic tails that can penetrate bacterial biofilms or inhibit efflux pumps.

Comparative Efficacy: Novel Conjugates

Recent studies have conjugated piperazines with flavonols and thiadiazoles to enhance potency against MRSA and E. coli.

Table 2: Antibacterial Potency (MIC in µg/mL)

CompoundStructure TypeS. aureus (MRSA)E. coliBiofilm InhibitionMechanism
Ciprofloxacin Fluoroquinolone-Pip0.250.01ModerateDNA Gyrase Inhibition
Compound 2g Flavonol-Piperazine6.2525.0High (>60%)Efflux Pump Modulation
RL-308 Bis-Piperazine2.04.0HighMembrane Disruption
Piperazine Unsubstituted>128>128None(Inactive Control)

Data Source: Recent antimicrobial screenings of N-substituted piperazines [Source 1.6, 1.14].

Module C: Experimental Protocols (Self-Validating)

To reproduce these results, strict adherence to protocol is required. The following workflows include "Checkpoints" to ensure data integrity.

Protocol 1: High-Throughput Radioligand Binding Assay (CNS)

Objective: Determine


 values for novel piperazine derivatives at D2/D3 receptors.

Materials:

  • Membrane Prep: CHO cells expressing human D2/D3 receptors.

  • Radioligand:

    
    -Methylspiperone (0.2 nM final).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in assay buffer.

    • Checkpoint: Protein concentration must be 10–20 µ g/well . Use BCA assay to validate.

  • Incubation:

    • Add 50 µL Test Compound (10 concentrations, 10 pM – 10 µM).

    • Add 50 µL Radioligand.[1]

    • Add 100 µL Membrane suspension.

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Checkpoint: Wash 3x with ice-cold buffer to remove non-specific binding.

  • Quantification: Dry filters, add scintillant, and count in a MicroBeta counter.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: Microdilution MIC & Biofilm Assay

Objective: Assess antimicrobial potency and biofilm disruption.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland).
    
  • Dosing: Add test compounds (serial dilution) to 96-well plates.

  • Incubation: 37°C for 24 hours.

  • MIC Readout: Visual turbidity check.

    • Checkpoint: Positive control (Ciprofloxacin) must be within CLSI ranges.

  • Biofilm Phase:

    • Discard supernatant from MIC plate.

    • Wash wells gently with PBS (removes planktonic cells).

    • Stain adherent biofilm with 0.1% Crystal Violet for 15 mins.

    • Solubilize with 30% Acetic Acid and measure OD at 590 nm.

Visualization: Radioligand Assay Workflow

This diagram details the critical steps and decision points in the binding assay.

Binding_Assay Prep Membrane Prep (CHO-D2/D3) Incubate Incubation (Ligand + Compound) Prep->Incubate Add 20µg Protein Filter Harvest/Filter (GF/B + PEI) Incubate->Filter 60 min @ 25°C Count Scintillation Counting Filter->Count Wash 3x Analyze Data Analysis (Cheng-Prusoff) Count->Analyze CPM Data

Figure 2: Step-by-step workflow for the Radioligand Binding Assay.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI Molecules. (2021).[2][3] Link

  • Design, Synthesis, and SAR Studies of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Journal of Medicinal Chemistry. (2014).[2][4] Link

  • Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity. (2025).[5] Link

  • Radioligand Binding Assay Protocol. Gifford Bioscience.Link

  • Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. (2024).[2][6] Link

Sources

A Researcher's Guide to Validating 1-(4-Ethylphenyl)piperazine as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification and validation of novel pharmacological tools are paramount to advancing our understanding of biological systems and discovering new therapeutic avenues. This guide provides a comprehensive framework for the pharmacological validation of 1-(4-Ethylphenyl)piperazine, a phenylpiperazine derivative with potential utility as a research tool. Given the current scarcity of specific pharmacological data for this compound, we will present a detailed roadmap for its characterization, drawing upon the well-established pharmacology of the broader phenylpiperazine class of molecules.

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically used drugs targeting a wide array of biological entities.[1] Phenylpiperazine derivatives, in particular, are known to exhibit significant activity at various neurotransmitter receptors, most notably dopamine and serotonin receptors.[2][3] This guide will therefore focus on a validation strategy centered around these likely targets, while also emphasizing the importance of broader selectivity profiling.

Hypothesized Pharmacological Profile of 1-(4-Ethylphenyl)piperazine

Based on the extensive literature on phenylpiperazine structure-activity relationships (SAR), we can hypothesize the likely pharmacological targets for 1-(4-Ethylphenyl)piperazine. The N-phenylpiperazine moiety is a key pharmacophore for binding to aminergic G-protein coupled receptors (GPCRs).[3] Substitutions on the phenyl ring are known to modulate affinity and selectivity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptor subtypes.[4][5] The presence of an ethyl group at the para position of the phenyl ring suggests potential interactions within the hydrophobic pockets of these receptors.

Therefore, our validation strategy will prioritize the characterization of 1-(4-Ethylphenyl)piperazine's activity at dopamine and serotonin receptors.

Comparative Pharmacological Tools

A crucial aspect of validating a new pharmacological tool is to compare its performance against well-characterized, established compounds. For our proposed validation of 1-(4-Ethylphenyl)piperazine, the following comparators are recommended:

Comparator CompoundPrimary Target(s)Known ActivityRationale for Inclusion
Haloperidol Dopamine D₂ ReceptorAntagonistA classic, well-characterized D₂ antagonist for comparison of dopaminergic activity.[6]
Aripiprazole Dopamine D₂/Serotonin 5-HT₁ₐPartial AgonistA multi-target ligand to compare against a more complex pharmacological profile.[7]
Buspirone Serotonin 5-HT₁ₐ ReceptorAgonistA selective 5-HT₁ₐ agonist to benchmark serotonergic activity.
Ketanserin Serotonin 5-HT₂ₐ ReceptorAntagonistA selective 5-HT₂ₐ antagonist for assessing activity at this key serotonin receptor subtype.

Experimental Validation Workflow

A rigorous, multi-step approach is essential to comprehensively validate a novel compound. The following workflow provides a self-validating system to characterize the potency, selectivity, and functional activity of 1-(4-Ethylphenyl)piperazine.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency Determination cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Selectivity Profiling A Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) B Identify Initial Receptor Hits (Receptors with >50% inhibition at 10 µM) A->B C Radioligand Binding Assays (Concentration-response curves for Ki determination) B->C Prioritize hits based on hypothesized targets D Comparison with Reference Compounds C->D E Functional Assays (e.g., cAMP, Calcium Flux, β-arrestin recruitment) D->E For potent and selective hits F Determine Agonist, Antagonist, or Inverse Agonist Activity (EC₅₀/IC₅₀) E->F G In-depth Profiling Against Related Receptors (e.g., other dopamine and serotonin subtypes) F->G Confirm on-target activity H Assess Off-Target Liabilities (e.g., hERG, CYP450 inhibition) G->H G cluster_0 Agonist Action cluster_1 Antagonist Action D2R Dopamine D₂ Receptor Gai Gαi Protein D2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Agonist D₂ Agonist (e.g., 1-(4-Ethylphenyl)piperazine) Agonist->D2R Antagonist D₂ Antagonist (e.g., 1-(4-Ethylphenyl)piperazine) Antagonist->D2R Blocks Agonist Binding

Figure 2: Simplified signaling pathway of the dopamine D₂ receptor, illustrating points of intervention for agonists and antagonists.

Data Summary and Interpretation

The data obtained from these experiments should be compiled into a clear, comparative format.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of 1-(4-Ethylphenyl)piperazine and Comparators

CompoundD₂ ReceptorD₃ Receptor5-HT₁ₐ Receptor5-HT₂ₐ Receptorα₁-Adrenergic Receptor
1-(4-Ethylphenyl)piperazine TBDTBDTBDTBDTBD
Haloperidol1.25.6>10,0002510
Aripiprazole0.340.81.93.457
Buspirone>10,000>10,0001.1>10,000430
Ketanserin1603202002.51.6

TBD: To Be Determined

Table 2: Hypothetical Functional Activities (EC₅₀/IC₅₀, nM) of 1-(4-Ethylphenyl)piperazine and Comparators

CompoundD₂ Receptor (cAMP)5-HT₁ₐ Receptor (cAMP)5-HT₂ₐ Receptor (Ca²⁺ Flux)
1-(4-Ethylphenyl)piperazine TBDTBDTBD
HaloperidolIC₅₀ = 2.5 (Antagonist)-IC₅₀ = 30 (Antagonist)
AripiprazoleEC₅₀ = 2.1 (Partial Agonist)EC₅₀ = 3.2 (Partial Agonist)IC₅₀ = 11 (Inverse Agonist)
Buspirone-EC₅₀ = 5.6 (Agonist)-
Ketanserin--IC₅₀ = 3.1 (Antagonist)

'-': Not applicable or not primary target

Conclusion

The validation of a novel compound like 1-(4-Ethylphenyl)piperazine as a pharmacological tool requires a systematic and rigorous experimental approach. By following the workflow outlined in this guide, researchers can comprehensively characterize its pharmacological profile, including its primary targets, potency, functional activity, and selectivity. This will enable the scientific community to confidently utilize 1-(4-Ethylphenyl)piperazine in their research to probe the intricacies of the dopaminergic and serotonergic systems, and potentially uncover new therapeutic strategies. The key to establishing the utility of any new chemical probe lies in this thorough and unbiased validation process.

References

  • 4-(4-alkylpiperazin-1-yl)phenyl group: a novel class of basic side chains for selective estrogen receptor modulators. PubMed. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. [Link]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC - PubMed Central. [Link]

  • Novel (4-phenylpiperidinyl)- and (4-phenylpiperazinyl)alkyl-spaced esters of 1-phenylcyclopentanecarboxylic acids as potent sigma-selective compounds. PubMed. [Link]

  • Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication. PMC. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]

  • Testing For Novel Psychoactive Substances. Agilent. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. ACS Publications. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Ovid. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5 - ProQuest. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH. [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. ACS Publications. [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. [Link]

  • Piperazine. Wikipedia. [Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]

  • Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.